molecular formula C45H45K3N2O14S4 B12377632 Sulfo-Cy7.5 carboxylic acid

Sulfo-Cy7.5 carboxylic acid

Katalognummer: B12377632
Molekulargewicht: 1083.4 g/mol
InChI-Schlüssel: PXONAKGPEHLATG-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfo-Cy7.5 carboxylic acid is a useful research compound. Its molecular formula is C45H45K3N2O14S4 and its molecular weight is 1083.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H45K3N2O14S4

Molekulargewicht

1083.4 g/mol

IUPAC-Name

tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3

InChI-Schlüssel

PXONAKGPEHLATG-UHFFFAOYSA-K

Isomerische SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]

Kanonische SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Herkunft des Produkts

United States

Foundational & Exploratory

Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Advanced Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Sulfo-Cy7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Its enhanced water solubility and reactive carboxylic acid group make it a versatile tool for labeling biomolecules and enabling sensitive in vivo and in vitro imaging.

Core Properties and Specifications

This compound is a derivative of the cyanine (B1664457) dye Cy7.5, modified with sulfonate groups to improve its solubility in aqueous environments.[1] This modification is crucial for biological applications, minimizing the use of organic co-solvents that can be detrimental to biomolecule stability.[2] The presence of a terminal carboxylic acid allows for covalent conjugation to primary amine groups on proteins, antibodies, and other biomolecules through the formation of a stable amide bond.[3]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 778 nm[4]
Emission Maximum (λem) 797 - 808 nm[4][5]
Molar Extinction Coefficient (ε) 222,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) 0.21
Molecular Formula C₄₅H₄₅K₃N₂O₁₄S₄[3][4]
Molecular Weight 1083.41 g/mol [4][5]
Solubility Good in water, DMF, and DMSO[4][6]
Purity ≥ 95% (by ¹H NMR and HPLC-MS)[4][5]

Key Applications in Research and Development

The near-infrared fluorescence of Sulfo-Cy7.5 offers significant advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence.[5][7] These characteristics make it an ideal probe for a variety of applications:

  • In Vivo Imaging: Its long-wavelength emission is well-suited for deep-tissue imaging in small animal models, allowing for non-invasive tracking of labeled cells, antibodies, or nanoparticles.[5][7]

  • Fluorescence Microscopy: Provides high-resolution imaging of cellular and subcellular structures with minimal interference from cellular autofluorescence.[5][7]

  • Flow Cytometry: The distinct spectral properties of Sulfo-Cy7.5 enable its use in multi-color flow cytometry for precise cell sorting and analysis.[5][7]

  • Bioconjugation: The carboxylic acid group can be activated to efficiently label proteins, antibodies, peptides, and nucleic acids for use as molecular probes.[1][5][7]

Experimental Protocols

Activation of Carboxylic Acid and Conjugation to Primary Amines

This protocol outlines the general steps for activating this compound and conjugating it to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dye Activation:

    • Dissolve this compound, NHS/TSTU, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (dye:NHS:EDC).

    • Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the NHS ester.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.0 for optimal conjugation to primary amines.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy7.5 NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Visualizing Key Processes

To further aid in the understanding of this compound's application, the following diagrams illustrate its conjugation chemistry and a typical experimental workflow.

Sulfo_Cy7_5 Sulfo-Cy7.5 Carboxylic Acid Activation Activation (EDC/NHS) Sulfo_Cy7_5->Activation NHS_Ester Sulfo-Cy7.5 NHS Ester Activation->NHS_Ester Conjugated_Product Labeled Biomolecule (Stable Amide Bond) NHS_Ester->Conjugated_Product Biomolecule Biomolecule (Protein, Antibody, etc.) with Primary Amine Biomolecule->Conjugated_Product

Caption: Covalent conjugation of this compound to a biomolecule.

Start Start: Labeled Biomolecule (e.g., Antibody-Sulfo-Cy7.5) In_Vivo_Admin In Vivo Administration (e.g., Intravenous Injection) Start->In_Vivo_Admin Imaging Near-Infrared (NIR) Fluorescence Imaging In_Vivo_Admin->Imaging Data_Analysis Data Acquisition and Analysis Imaging->Data_Analysis Conclusion Biodistribution and Targeting Assessment Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vivo imaging using a Sulfo-Cy7.5 labeled biomolecule.

Disclaimer: This document is intended for research use only. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always consult the manufacturer's instructions and relevant safety data sheets before use.

References

The Luminescent Beacon: A Technical Guide to Sulfo-Cy7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomedical research and drug development, the ability to visualize and track molecules with high precision is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools, offering deep tissue penetration and minimal background autofluorescence. Among these, Sulfo-Cy7.5 carboxylic acid stands out as a versatile and robust fluorophore. This technical guide delves into the core principles of its fluorescence, provides detailed experimental methodologies for its application, and presents its utility in biological systems.

The Core Principle of Fluorescence

Sulfo-Cy7.5 is a heptamethine cyanine (B1664457) dye, a class of molecules characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic moieties. The fluorescence of Sulfo-Cy7.5 originates from its extensive system of conjugated double bonds. When a photon of light with the appropriate energy is absorbed by the molecule, a π-electron is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This excited state is short-lived. The electron then relaxes back to its ground state, releasing the absorbed energy in the form of a photon of light with a longer wavelength (lower energy). This emitted light is the fluorescence we observe.

The structure of Sulfo-Cy7.5 is specifically engineered for optimal performance in biological applications. The sulfonic acid (Sulfo) groups are key to its high water solubility, a critical feature for use in aqueous biological environments.[1] The carboxylic acid group provides a reactive handle for covalent attachment to biomolecules, such as proteins, antibodies, and nucleic acids, enabling them to be tracked and visualized.[1] Furthermore, a rigid trimethine linker within its structure enhances its fluorescence quantum yield compared to similar dyes like indocyanine green (ICG).[2][3]

Photophysical Properties

The performance of a fluorophore is defined by its photophysical properties. Sulfo-Cy7.5 exhibits excitation and emission maxima in the near-infrared region of the electromagnetic spectrum, making it an ideal candidate for in vivo imaging and other applications where minimizing tissue autofluorescence is crucial.[4]

PropertyValueReference
Maximum Excitation Wavelength (λex)~778 - 788 nm[2][3][4][5]
Maximum Emission Wavelength (λem)~797 - 808 nm[2][3][4][5]
Molar Extinction Coefficient (ε)~222,000 cm⁻¹M⁻¹[2][3][5]
Fluorescence Quantum Yield (Φ)~0.21[2][5]
Stokes Shift~20 nm[4]

Bioconjugation: Covalently Linking Sulfo-Cy7.5 to Biomolecules

The carboxylic acid group on Sulfo-Cy7.5 allows for its covalent attachment to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).

Experimental Protocol: EDC/Sulfo-NHS Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • Dye Preparation:

    • Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation of Carboxylic Acid:

    • Equilibrate all reagents to room temperature.

    • In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer immediately before use. A 2-5 fold molar excess of EDC and Sulfo-NHS over the dye is recommended as a starting point.

    • Add the this compound stock solution to the protein solution.

    • Add the freshly prepared EDC/Sulfo-NHS solution to the protein-dye mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer. This facilitates the reaction of the activated dye with the primary amines on the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted dye.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for Sulfo-Cy7.5).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein in Amine-Free Buffer Activation Activation of Carboxylic Acid (15-30 min) Protein_Prep->Activation Dye_Prep Sulfo-Cy7.5 in DMSO Dye_Prep->Activation Reagent_Prep EDC/Sulfo-NHS in Activation Buffer Reagent_Prep->Activation Conjugation Amine Coupling (2h - overnight) Activation->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Characterization Degree of Labeling Measurement Purification->Characterization

Conjugation workflow for labeling proteins with Sulfo-Cy7.5.

Applications in Research and Development

The unique properties of Sulfo-Cy7.5 make it a powerful tool in various research and drug development applications.[4][6]

  • In Vivo Imaging: Its emission in the NIR window allows for deep tissue imaging with high signal-to-noise ratios, enabling the tracking of labeled cells, antibodies, or drug delivery vehicles in living organisms.[4][6]

  • Fluorescence Microscopy: Sulfo-Cy7.5 conjugates can be used to visualize the localization and dynamics of specific proteins or cellular structures with high resolution.[4][6]

  • Flow Cytometry: The bright and distinct signal of Sulfo-Cy7.5 is advantageous for the precise identification and sorting of cell populations.[4][6]

  • Molecular Probes: Labeled biomolecules can serve as probes in various assays to study molecular interactions and biological processes.[4][6]

The following diagram illustrates a simplified signaling pathway where a Sulfo-Cy7.5 labeled antibody is used to detect a cell surface receptor, leading to the downstream activation of a kinase cascade.

signaling_pathway cluster_cell Cell Membrane Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cellular_Response Cellular Response Kinase2->Cellular_Response Signal Transduction Antibody Sulfo-Cy7.5 Labeled Antibody Antibody->Receptor Binding & Detection

Detection of a cell surface receptor using a labeled antibody.

References

An In-depth Technical Guide to Sulfo-Cy7.5 Carboxylic Acid and Other Cyanine Dames for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy7.5 carboxylic acid in comparison to other commonly used cyanine (B1664457) dyes. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to select and utilize these powerful fluorescent tools in their experimental workflows. This guide covers the core chemical and spectral properties, provides detailed experimental protocols for bioconjugation and in-vivo imaging, and illustrates a key application in studying signaling pathways.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic fluorescent molecules characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1][2] Their extensive delocalized electron system gives rise to strong absorption and fluorescence properties, particularly in the red to near-infrared (NIR) regions of the electromagnetic spectrum.[2][3] This makes them invaluable tools for a wide range of biological applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[4][5]

A key distinction within the cyanine dye family is the presence or absence of sulfonate groups. Non-sulfonated cyanine dyes, such as the parent Cy dyes (e.g., Cy3, Cy5, Cy7), generally exhibit poor water solubility and require organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions in aqueous environments.[1][3] In contrast, sulfonated cyanine dyes, including Sulfo-Cy7.5, possess one or more sulfonate groups that significantly enhance their water solubility.[1][6] This increased hydrophilicity simplifies conjugation procedures, reduces the tendency for aggregation, and is often advantageous for in-vivo applications.[1][3]

Comparative Analysis of Cyanine Dyes

The selection of a cyanine dye is critically dependent on its specific spectral properties and how they align with the available excitation sources and detection systems. This section provides a comparative summary of key quantitative data for this compound and other widely used cyanine dyes.

Spectral Properties

The following table summarizes the key spectral properties of this compound and a selection of other cyanine dyes. These parameters are crucial for designing fluorescence-based experiments and ensuring optimal signal-to-noise ratios.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 778 797 222,000 0.21
Cy3~550~570~150,000~0.04-0.15
Sulfo-Cy3~554~568~150,000~0.1
Cy5~650~670~250,000~0.2-0.3
Sulfo-Cy5~646~662~250,000~0.2
Cy7~750~776~250,000~0.28
Sulfo-Cy7~750~773~200,000~0.12

Note: The exact spectral properties can vary slightly depending on the solvent, pH, and conjugation state of the dye.

Photophysical Properties

Beyond the basic spectral characteristics, other photophysical properties such as fluorescence lifetime and photostability are critical for advanced imaging applications, particularly for quantitative and long-term studies.

DyeFluorescence Lifetime (ns)Photostability
Sulfo-Cy7.5 ~1.0Moderate to high
Cy3~0.2 - 2.9Moderate
Cy5~1.0 - 2.0Moderate to high
Cy7~0.5 - 1.5Moderate

Note: Fluorescence lifetime and photostability are highly dependent on the local environment of the dye, including the molecule it is conjugated to and the surrounding medium.

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving cyanine dyes, focusing on the conjugation of this compound and its application in in-vivo imaging.

Protein Labeling with Sulfo-Cy7.5 NHS Ester

This protocol describes the conjugation of a Sulfo-Cy7.5 N-hydroxysuccinimidyl (NHS) ester to a protein via its primary amines (e.g., lysine (B10760008) residues). The carboxylic acid form of Sulfo-Cy7.5 must first be activated to an NHS ester for this reaction.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).

    • Adjust the protein solution to a pH of 8.3-8.5 using the 1 M sodium bicarbonate buffer. This is the optimal pH for the NHS ester reaction.[2]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[7]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification of the Conjugate:

    • Prepare a desalting column according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the dye-protein conjugate with PBS (pH 7.2-7.4).

    • Collect the fractions containing the labeled protein, which will be visibly colored and will separate from the smaller, unconjugated dye molecules.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~778 nm for Sulfo-Cy7.5).

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.

In-Vivo Imaging with Cyanine Dye-Labeled Probes

This protocol provides a general workflow for in-vivo fluorescence imaging in a mouse model using a cyanine dye-labeled targeting molecule (e.g., an antibody).

Materials:

  • Anesthetized mouse bearing a tumor xenograft

  • Cyanine dye-labeled targeting molecule (e.g., Sulfo-Cy7.5-antibody conjugate) in a sterile vehicle (e.g., PBS)

  • In-vivo imaging system equipped with appropriate excitation and emission filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an induction chamber with isoflurane.[9]

    • Maintain anesthesia during the imaging procedure.

  • Probe Administration:

    • Acquire a baseline fluorescence image of the mouse before injecting the probe to assess autofluorescence.

    • Inject the cyanine dye-labeled probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

  • Image Acquisition:

    • Place the mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor targeting.[9]

    • Use appropriate excitation and emission filter sets for the specific cyanine dye. For Sulfo-Cy7.5, an excitation filter around 745 nm and an emission filter around 800 nm would be suitable.[7]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) in the fluorescence images.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the tumor.

  • Ex-Vivo Organ Analysis (Optional):

    • At the end of the in-vivo imaging study, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Acquire a fluorescence image of the dissected organs to confirm the in-vivo findings and assess the biodistribution of the probe.

Application in Signaling Pathway Analysis

Cyanine dyes are powerful tools for studying cellular signaling pathways, particularly through techniques like Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive ruler for molecular proximity.

A prominent application of this is in studying protein-protein interactions, such as the dimerization of cell surface receptors. The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its dimerization with other HER family members, such as HER3, is a key step in the activation of downstream signaling pathways that can drive cancer progression.

By labeling antibodies specific to HER2 and HER3 with a FRET pair of cyanine dyes (e.g., Cy3 as the donor and Cy5 as the acceptor), researchers can visualize and quantify the dimerization of these receptors in cells and tissues.

HER2_Signaling_FRET cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Anti-HER3-Cy5 Ligand->HER3 Binds HER2 HER2 Anti-HER2-Cy3 HER2:port->HER3:port Dimerization (FRET) Ras Ras HER2->Ras Activates PI3K PI3K HER3->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: FRET-based detection of HER2-HER3 dimerization and downstream signaling.

This diagram illustrates how cyanine dye-labeled antibodies can be used to detect the proximity of HER2 and HER3 receptors. Upon ligand binding to HER3, it dimerizes with HER2, bringing the Cy3 (donor) and Cy5 (acceptor) dyes into close proximity. Excitation of Cy3 leads to energy transfer to Cy5, resulting in Cy5 emission, which can be measured to quantify the extent of dimerization. This dimerization activates downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell proliferation and survival.

Conclusion

This compound and other cyanine dyes represent a versatile and powerful class of fluorescent probes for a multitude of applications in biological and biomedical research. Their bright fluorescence, high molar extinction coefficients, and, in the case of sulfonated derivatives, excellent water solubility make them ideal candidates for sensitive and specific labeling of biomolecules. The near-infrared properties of Sulfo-Cy7.5 are particularly advantageous for in-vivo imaging, enabling deep tissue penetration and reduced autofluorescence. A thorough understanding of their comparative properties and the application of robust experimental protocols, as detailed in this guide, will empower researchers to effectively harness the potential of these dyes to advance our understanding of complex biological processes and accelerate the development of new diagnostic and therapeutic strategies.

References

Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cy7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its application, and visualizes complex workflows to facilitate its integration into advanced research and development projects.

This compound is a water-soluble fluorophore characterized by its high hydrophilicity due to the presence of four sulfo groups.[1] Its structure is analogous to indocyanine green (ICG); however, a rigid trimethylene linker enhances its fluorescence quantum yield, making it a valuable tool for NIR imaging.[1][2][3] The free carboxylic acid group allows for covalent conjugation to biomolecules, enabling the tracking and visualization of their dynamics in biological systems.[4]

Core Quantitative Data

The following tables summarize the essential physicochemical and spectral properties of this compound, compiled from various supplier datasheets.

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₄₅H₄₅K₃N₂O₁₄S₄[2][5]
Molecular Weight 1083.41 g/mol [2][5]
Appearance Dark green solid[2][5]
Solubility Good in water, DMF, and DMSO[2][4][5]
Purity ≥95% (by ¹H NMR and HPLC-MS)[2][5]
Storage Store at -20°C in the dark, desiccated.[1][2]

Table 2: Spectral and Fluorescence Properties

PropertyValueSource(s)
Excitation Maximum (λex) 778 nm[1][2][6]
Emission Maximum (λem) 797 nm[1][2][6]
Molar Extinction Coefficient (ε) 222,000 M⁻¹cm⁻¹[1][2][6]
Fluorescence Quantum Yield (Φ) 0.21[1][6]
Correction Factor (CF₂₆₀) 0.09[1][2]
Correction Factor (CF₂₈₀) 0.09[1][2]

Experimental Protocols

The primary application of this compound in biological research is its covalent attachment to proteins, antibodies, and other amine-containing biomolecules. This is typically achieved through a two-step carbodiimide (B86325) crosslinking reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid group on the dye and its subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, dialyze against the Coupling Buffer.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the dye.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.

  • Conjugation to the Protein:

    • Add the activated dye solution to the protein solution. A dye-to-protein molar ratio of 10:1 to 20:1 is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted dye and byproducts by size-exclusion chromatography using a Sephadex G-25 column equilibrated with the Coupling Buffer.

    • Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Methodology:

  • Measure Absorbance:

    • Dilute the purified protein-dye conjugate in PBS.

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, ~778 nm).

  • Calculate the Degree of Labeling:

    • Calculate the concentration of the protein using the following equation:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • Where:

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye using the Beer-Lambert law:

      • Dye Concentration (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification Dye Sulfo-Cy7.5 Carboxylic Acid Activated_Dye Amine-Reactive Sulfo-NHS Ester Dye->Activated_Dye 15-30 min RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Dye Activated_Dye_2 Amine-Reactive Sulfo-NHS Ester Protein Protein with Primary Amines (e.g., Lysine) Conjugate Protein-Dye Conjugate Protein->Conjugate Crude_Conjugate Crude Conjugate Mix Activated_Dye_2->Conjugate 2h RT or overnight 4°C SEC Size-Exclusion Chromatography (Sephadex G-25) Crude_Conjugate->SEC Purified_Conjugate Purified Protein-Dye Conjugate SEC->Purified_Conjugate Free_Dye Excess Free Dye SEC->Free_Dye

Caption: Workflow for the two-step EDC/Sulfo-NHS conjugation of this compound to a protein.

G cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Absorbance at 280 nm (A₂₈₀) Calc_Protein Calculate Protein Concentration A280->Calc_Protein Amax Absorbance at ~778 nm (A_max) Amax->Calc_Protein Calc_Dye Calculate Dye Concentration Amax->Calc_Dye CF280 Correction Factor at 280 nm (CF₂₈₀ = 0.09) CF280->Calc_Protein E_protein Protein Extinction Coefficient (ε_protein) E_protein->Calc_Protein E_dye Dye Extinction Coefficient (ε_dye = 222,000 M⁻¹cm⁻¹) E_dye->Calc_Dye Calc_DOL Calculate DOL Calc_Protein->Calc_DOL Calc_Dye->Calc_DOL DOL Degree of Labeling (Dye:Protein Ratio) Calc_DOL->DOL

Caption: Logical workflow for calculating the Degree of Labeling (DOL).

References

An In-depth Technical Guide to Bioconjugation with Sulfo-Cy7.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental concepts and practical applications of bioconjugation using Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye. Sulfo-Cy7.5 is an invaluable tool for in vivo imaging, fluorescence microscopy, and other fluorescence-based assays due to its exceptional optical properties and water solubility.

Core Concepts of Sulfo-Cy7.5

Sulfo-Cy7.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine chain. Its key features make it highly suitable for bioconjugation:

  • Near-Infrared Fluorescence: It absorbs and emits light in the near-infrared spectrum, a region where biological tissues have minimal autofluorescence and light absorption. This allows for deep tissue imaging with a high signal-to-noise ratio.[1][2]

  • High Water Solubility: The presence of sulfonate groups significantly increases its hydrophilicity, making it highly soluble in aqueous buffers commonly used for biological experiments. This prevents aggregation and ensures efficient conjugation to biomolecules.

  • High Quantum Yield and Photostability: Sulfo-Cy7.5 exhibits bright fluorescence and is more photostable than many other cyanine dyes, making it ideal for long-term imaging studies.[1][2]

  • Reactive Moieties for Bioconjugation: Sulfo-Cy7.5 is commercially available with various reactive groups, enabling covalent labeling of different functional groups on biomolecules. The most common forms include NHS esters for targeting primary amines and maleimides for targeting thiols.[3][4][5]

Spectral and Physicochemical Properties of Sulfo-Cy7.5

The optical and physical properties of Sulfo-Cy7.5 are critical for designing and interpreting fluorescence-based experiments.

PropertyValueReference(s)
Maximum Excitation Wavelength~778 nm[5][6]
Maximum Emission Wavelength~797 nm[5][6]
Molar Extinction Coefficient~222,000 M⁻¹cm⁻¹[5][6]
Fluorescence Quantum Yield~0.21[5][6]
SolubilityWater, DMF, DMSO[5][6]
Storage Conditions-20°C, protected from light and moisture[3][4]

Chemistry of Bioconjugation with Sulfo-Cy7.5

The most common bioconjugation strategies for Sulfo-Cy7.5 involve the use of its N-hydroxysuccinimide (NHS) ester or maleimide (B117702) derivatives.

Amine-Reactive Conjugation using Sulfo-Cy7.5 NHS Ester

Sulfo-Cy7.5 NHS ester is one of the most widely used forms for labeling proteins, particularly antibodies. The NHS ester reacts with primary amines (-NH₂) present on the N-terminus of proteins and the side chain of lysine (B10760008) residues to form a stable amide bond.[5] This reaction is most efficient at a slightly basic pH (8.0-9.0).

Caption: Reaction of Sulfo-Cy7.5 NHS ester with a primary amine on a protein.

Thiol-Reactive Conjugation using Sulfo-Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide is used for site-specific conjugation to thiol groups (-SH) on cysteine residues. This reaction, a Michael addition, is highly specific and efficient at a neutral pH (6.5-7.5), forming a stable thioether bond. At this pH, primary amines are typically protonated and less reactive, minimizing side reactions.

Comparison of Amine- and Thiol-Reactive Conjugation
FeatureSulfo-Cy7.5 NHS EsterSulfo-Cy7.5 MaleimideReference(s)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)[7][8]
Optimal pH 8.0 - 9.06.5 - 7.5[7][8]
Bond Formed AmideThioether[7][8]
Specificity Less specific due to the abundance of lysine residues.Highly specific due to the lower abundance of free cysteines.[7]
Common Use Case General antibody and protein labeling.Site-specific labeling, antibody-drug conjugates (ADCs).[7][9]

Experimental Protocols

A successful bioconjugation experiment requires careful planning and execution. The following is a generalized protocol for labeling an antibody with Sulfo-Cy7.5 NHS ester.

Materials and Reagents
  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25 spin column)

  • Spectrophotometer

Experimental Workflow

G start Start prep_ab Prepare Antibody (Buffer exchange to PBS, pH 7.4, Concentrate to 2-10 mg/mL) start->prep_ab prep_dye Prepare Sulfo-Cy7.5 NHS Ester (Dissolve in anhydrous DMSO to 10 mg/mL) start->prep_dye adjust_ph Adjust pH of Antibody Solution (Add 1 M Sodium Bicarbonate to pH 8.5) prep_ab->adjust_ph conjugation Conjugation Reaction (Add dye to antibody at a 10:1 to 20:1 molar ratio. Incubate for 1 hour at room temperature in the dark) prep_dye->conjugation adjust_ph->conjugation purification Purify Conjugate (Use Sephadex G-25 spin column to remove unreacted dye) conjugation->purification characterization Characterize Conjugate (Measure absorbance at 280 nm and 778 nm. Calculate Degree of Labeling) purification->characterization storage Store Conjugate (4°C for short-term, -20°C or -80°C for long-term) characterization->storage end End storage->end

Caption: A typical experimental workflow for antibody conjugation with Sulfo-Cy7.5 NHS ester.

Detailed Methodologies
  • Antibody Preparation:

    • The antibody must be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts. If necessary, perform a buffer exchange into PBS (pH 7.2-7.4) using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a stock concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate.

    • Calculate the required volume of the dye stock solution to achieve a desired molar dye-to-antibody ratio (typically between 10:1 and 20:1 for initial experiments).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column and centrifuge to collect the purified conjugate. This step removes unreacted dye.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

    • Calculate the Degree of Labeling (DOL) using the following formula:

      DOL = (A₇₇₈ / ε_dye) / ((A₂₈₀ - (A₇₇₈ * CF₂₈₀)) / ε_protein)

      Where:

      • A₇₇₈ and A₂₈₀ are the absorbances at the respective wavelengths.

      • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M⁻¹cm⁻¹).

      • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.09 for Sulfo-Cy7.5).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light, for short-term use.

    • For long-term storage, add a stabilizer like BSA (to 0.1%) and a bacteriostatic agent like sodium azide (B81097) (to 0.05%), aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Application in Signaling Pathway Analysis: EGFR Signaling

Sulfo-Cy7.5 conjugated antibodies are powerful tools for visualizing and tracking proteins in living cells, providing insights into signaling pathways. A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and becomes activated through autophosphorylation. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell growth and survival.[1] A Sulfo-Cy7.5-labeled anti-EGFR antibody can be used to track the receptor's localization, dimerization, and internalization, providing a visual readout of pathway activation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) Activated EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K SulfoCy75_Ab Anti-EGFR Ab (Sulfo-Cy7.5 labeled) SulfoCy75_Ab->EGFR_dimer Visualization & Tracking RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway with visualization by a Sulfo-Cy7.5 labeled antibody.

This guide provides the foundational knowledge for utilizing Sulfo-Cy7.5 in bioconjugation. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7.5 Carboxylic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of proteins, antibodies, and other amine-containing biomolecules with Sulfo-Cy7.5 carboxylic acid. This near-infrared (NIR) fluorescent dye is an excellent choice for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, due to its high water solubility, photostability, and emission profile in a region with minimal tissue autofluorescence.[1]

This compound requires activation prior to conjugation with primary amines on a target biomolecule. The most common and effective method for this is a two-step carbodiimide (B86325) crosslinking reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This process first activates the carboxylic acid group of the dye to form a semi-stable Sulfo-NHS ester, which then efficiently reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the target biomolecule to form a stable amide bond.[2][3][4]

Physicochemical and Spectral Properties of Sulfo-Cy7.5

Proper characterization of the fluorescent label is crucial for successful conjugation and downstream applications. The key properties of Sulfo-Cy7.5 are summarized below.

PropertyValueReference
Excitation Maximum (λ_max_)~778 nm[5][6]
Emission Maximum (λ_em_)~797-808 nm[1][2][5]
Molar Extinction Coefficient (ε)~222,000 M⁻¹cm⁻¹[5][6]
SolubilityWater, DMF, DMSO[5][6]
Reactive GroupCarboxylic Acid[7]

Bioconjugation Chemistry: Two-Step EDC/Sulfo-NHS Coupling

The conjugation of this compound to a protein is a two-step process designed to maximize efficiency and minimize undesirable side reactions such as protein-protein cross-linking.[2]

  • Activation of this compound: EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid of the dye. This intermediate is unstable in aqueous solutions. The addition of Sulfo-NHS displaces the O-acylisourea group to form a more stable, amine-reactive Sulfo-NHS ester.[3] This activation step is optimally performed at a slightly acidic pH (4.5-6.0).[6][8]

  • Conjugation to the Target Protein: The Sulfo-NHS ester of the dye reacts with primary amines on the target protein to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).[6][8]

Below is a diagram illustrating the chemical pathway for the EDC/Sulfo-NHS mediated bioconjugation.

G Dye_COOH Sulfo-Cy7.5-COOH Activated_Ester Reactive O-Acylisourea Intermediate Dye_COOH->Activated_Ester EDC EDC EDC->Activated_Ester NHS_Ester Sulfo-Cy7.5-NHS Ester Activated_Ester->NHS_Ester Byproduct1 Isourea Byproduct Activated_Ester->Byproduct1 Hydrolysis Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Conjugate Sulfo-Cy7.5-Protein (Stable Amide Bond) NHS_Ester->Conjugate Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate Byproduct2 Sulfo-NHS

EDC/Sulfo-NHS conjugation chemistry.

Experimental Workflow

The overall process from reagent preparation to characterization of the final conjugate is outlined in the following workflow diagram.

G Start Start Prep_Reagents Prepare Buffers and Reagent Solutions Start->Prep_Reagents Activation Activate Sulfo-Cy7.5-COOH with EDC and Sulfo-NHS Prep_Reagents->Activation Conjugation Conjugate Activated Dye to Protein Activation->Conjugation Purification Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterize Conjugate (UV-Vis for DOL) Purification->Characterization End End Characterization->End

Experimental workflow for bioconjugation.

Detailed Experimental Protocols

This section provides detailed protocols for the bioconjugation of this compound to a model protein, such as an antibody.

Materials and Reagents
  • This compound

  • Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Protocol 1: Preparation of Reagents
  • Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in Coupling Buffer.[9] Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) ions.[9]

  • Sulfo-Cy7.5 Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[1]

Protocol 2: Two-Step Bioconjugation
  • Activation of Sulfo-Cy7.5:

    • In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with an appropriate volume of Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the dye.[8] A typical starting concentration is 2 mM EDC and 5 mM Sulfo-NHS in the reaction mixture.[6][10]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6][8]

  • Conjugation to Protein:

    • Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the activated Sulfo-Cy7.5 solution to the protein solution. A starting point for the molar ratio of dye to protein is 10:1 to 20:1.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.[8]

  • Quenching the Reaction (Optional but Recommended):

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

Protocol 3: Purification of the Conjugate
  • Column Equilibration: Equilibrate a Sephadex G-25 size-exclusion chromatography column with Coupling Buffer (PBS, pH 7.2-7.4).

  • Sample Loading: Apply the reaction mixture to the top of the equilibrated column.

  • Elution: Elute the conjugate with Coupling Buffer. The labeled protein will travel faster through the column and elute first as a colored band. The smaller, unconjugated dye molecules will elute later in a separate colored band.

  • Fraction Collection: Collect the fractions containing the purified Sulfo-Cy7.5-protein conjugate.

Protocol 4: Characterization of the Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[5][11]

  • Absorbance Measurements:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A₇₇₈).

  • Calculation of Degree of Labeling (DOL):

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ × CF₂₈₀)] / ε_protein where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A₇₇₈ is the absorbance of the conjugate at ~778 nm.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₇₇₈ for the free dye). For Sulfo-Cy7.5, this is approximately 0.09.[6]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[5]

    • The concentration of the dye is calculated using: Dye Concentration (M) = A₇₇₈ / ε_dye where:

      • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M⁻¹cm⁻¹).[5][6]

    • The DOL is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching of the fluorophore or loss of protein function.[5][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Low DOL) - Inactive EDC/Sulfo-NHS due to hydrolysis.- Incorrect pH of reaction buffers.- Presence of amine-containing buffers.- Low protein concentration.- Use fresh EDC and Sulfo-NHS solutions.- Verify the pH of Activation and Coupling Buffers.- Use amine-free buffers for protein solution.- Concentrate the protein to >2 mg/mL.[9]
Protein Precipitation during Reaction - High concentration of organic solvent (DMSO).- Over-labeling of the protein.- Keep the volume of DMSO below 10% of the total reaction volume.- Reduce the molar excess of the activated dye.
Poor Separation during Purification - Inappropriate size-exclusion resin.- Column overloading.- Use a resin with an appropriate molecular weight cutoff (e.g., G-25 for proteins >20 kDa).- Do not exceed the recommended sample volume for the column.

Applications of Sulfo-Cy7.5 Bioconjugates

Sulfo-Cy7.5 labeled proteins and antibodies are valuable tools for a range of bio-imaging and analytical techniques.

  • In Vivo Imaging: The NIR emission of Sulfo-Cy7.5 allows for deep tissue imaging with low background fluorescence, making it ideal for tracking the biodistribution of therapeutic proteins or antibodies in animal models.[1][13]

  • Fluorescence Microscopy: High-resolution imaging of cellular targets can be achieved using Sulfo-Cy7.5-labeled antibodies for immunofluorescence staining.[1][13]

  • Flow Cytometry: The distinct spectral properties of Sulfo-Cy7.5 enable its use in multi-color flow cytometry for the identification and sorting of specific cell populations.[1][13]

  • Molecular Probes: Labeled biomolecules can be used in various assays to study molecular interactions and dynamics.[1][13]

References

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 carboxylic acid is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for in vivo imaging applications.[1][2][3] Its advantageous properties, including high water solubility due to the presence of sulfonate groups, and emission in the NIR window (700-900 nm), allow for deep tissue penetration and a high signal-to-background ratio by minimizing tissue autofluorescence. This makes it an ideal candidate for non-invasive imaging in small animals. The carboxylic acid functional group enables covalent conjugation to various biomolecules, such as antibodies, proteins, and peptides, allowing for targeted imaging of specific biological processes and structures.[2][3]

Physicochemical and Spectral Properties

This compound is a water-soluble, near-infrared fluorescent dye.[1][2] Its structure is comparable to indocyanine green (ICG); however, it incorporates a rigid trimethine linker which enhances its fluorescence quantum yield.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C45H45K3N2O14S4[4]
Molecular Weight 1083.41 g/mol [3][4]
Appearance Dark green solid[4]
Solubility Good in water, DMF, and DMSO[4]
Excitation Maximum (λex) ~778 nm[4]
Emission Maximum (λem) ~797 nm[4]
Extinction Coefficient 222,000 M-1cm-1[4]
Quantum Yield 0.21[3]

Experimental Protocols

I. Conjugation of this compound to Proteins/Antibodies

This protocol describes the conjugation of this compound to primary amine groups on a protein or antibody using carbodiimide (B86325) chemistry (EDC/NHS).

Materials:

  • This compound

  • Protein/antibody of interest in an amine-free buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If the antibody solution contains stabilizers like BSA or glycine, it must be purified to remove these amine-containing substances.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in a small amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS in the Reaction Buffer. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the dye.

    • Add the EDC/NHS solution to the dissolved this compound.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the protein/antibody solution to 7.2-7.5 with a suitable buffer.

    • Add the activated Sulfo-Cy7.5 NHS ester solution to the protein/antibody solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a purification column equilibrated with PBS. Collect the fractions containing the labeled protein/antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye).

Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Sulfo-Cy7.5_COOH Sulfo-Cy7.5 Carboxylic Acid Activated_Dye Activated Sulfo-Cy7.5 NHS Ester Sulfo-Cy7.5_COOH->Activated_Dye Incubate 15-30 min EDC_NHS EDC + NHS in Reaction Buffer EDC_NHS->Activated_Dye Conjugate_Mix Reaction Mixture Activated_Dye->Conjugate_Mix Add to Antibody Antibody Protein/Antibody (pH 7.2-7.5) Antibody->Conjugate_Mix Quench Quench Reaction (Tris Buffer) Conjugate_Mix->Quench Incubate 2h Purify Purify (Size Exclusion Chromatography) Quench->Purify Final_Product Labeled Antibody (Sulfo-Cy7.5 Conjugate) Purify->Final_Product Characterize Characterize (DOL) Final_Product->Characterize

Caption: Workflow for the conjugation of this compound to a protein or antibody.

II. In Vivo Imaging Protocol (General)

This protocol provides a general workflow for in vivo fluorescence imaging in mice using this compound or its conjugates.

Materials:

  • This compound or conjugate

  • Sterile, pyrogen-free vehicle (e.g., saline, PBS)

  • Anesthetic (e.g., isoflurane (B1672236), or ketamine/xylazine cocktail)

  • Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old)[5]

  • In vivo imaging system equipped with appropriate NIR filters

Procedure:

  • Probe Preparation:

    • Dissolve the this compound or conjugate in the chosen vehicle. For compounds with lower water solubility, a formulation with DMSO and Tween 80 in saline may be necessary.[6] A common injection formulation is 10% DMSO, 5% Tween 80, and 85% saline.[6]

    • The final concentration should be determined based on the desired dose. A typical dose for cyanine (B1664457) dyes is in the range of 1-2 nmol per mouse.

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of an anesthetic cocktail.

    • Place the anesthetized mouse in the imaging chamber. To maintain body temperature, a heating pad should be used.

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image to assess autofluorescence levels.

    • Administer the prepared probe via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.[7][5]

    • Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and clearance of the probe.[7][5]

    • Use appropriate filter sets for Sulfo-Cy7.5 (Excitation: ~760 nm, Emission: ~800 nm).[5] Adjust exposure time and other imaging parameters to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors and major organs.

    • The signal is often reported as radiant efficiency or photon flux.

InVivo_Imaging_Workflow Start Start Probe_Prep Prepare Sulfo-Cy7.5 Probe in Sterile Vehicle Start->Probe_Prep Animal_Anesthesia Anesthetize Animal Probe_Prep->Animal_Anesthesia Baseline_Image Acquire Baseline Pre-injection Image Animal_Anesthesia->Baseline_Image Injection Administer Probe (Intravenous) Baseline_Image->Injection Time_Series_Imaging Acquire Images at Multiple Time Points Injection->Time_Series_Imaging Data_Analysis Analyze Fluorescence Intensity in ROIs Time_Series_Imaging->Data_Analysis Ex_Vivo_Analysis Optional: Ex Vivo Organ Imaging Data_Analysis->Ex_Vivo_Analysis End End Data_Analysis->End Ex_Vivo_Analysis->End

Caption: General experimental workflow for in vivo imaging with this compound.

III. Ex Vivo Organ Analysis

To confirm the in vivo imaging findings and get a more precise localization of the probe, ex vivo analysis of organs is recommended.

Procedure:

  • At the final imaging time point, euthanize the mouse.

  • Perfuse the animal with saline to remove blood from the vasculature, which can interfere with the fluorescence signal.

  • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[7]

  • Arrange the organs on a non-fluorescent surface and image them using the in vivo imaging system with the same settings used for the in vivo scans.

  • Quantify the fluorescence intensity for each organ.

Biodistribution and Pharmacokinetics

The biodistribution and pharmacokinetic profile of Sulfo-Cy7.5 are critically dependent on whether it is in its free acid form or conjugated to a carrier molecule.

  • Unconjugated this compound: As a highly water-soluble small molecule, unconjugated Sulfo-Cy7.5 is expected to exhibit rapid blood clearance primarily through renal excretion.[5]

  • Conjugated Sulfo-Cy7.5: When conjugated to a larger molecule like an antibody or nanoparticle, the biodistribution and pharmacokinetics will be predominantly governed by the properties of that carrier molecule. For instance, an antibody-drug conjugate will circulate for a much longer time and its distribution will be influenced by target antigen expression.

Quantitative biodistribution data is typically presented as the percentage of injected dose per gram of tissue (%ID/g).

Organ%ID/g (Hypothetical Example for a Conjugate)
Blood Varies with time post-injection
Tumor Varies with targeting efficiency
Liver Expected to be a major site of accumulation
Spleen May show accumulation
Kidneys High signal, especially with renal clearance
Lungs Generally low, unless targeted
Muscle Typically used as a background tissue

Note: This table presents a hypothetical scenario for a targeted conjugate. Actual values will vary significantly based on the specific conjugate and animal model.

Conclusion

This compound is a versatile and powerful tool for in vivo fluorescence imaging. Its favorable spectral properties and the ability to be conjugated to targeting moieties make it suitable for a wide array of research applications, from biodistribution studies of novel therapeutics to targeted tumor imaging. The protocols provided herein offer a comprehensive guide for the effective use of this NIR dye in preclinical research. Researchers should optimize these protocols for their specific experimental needs to achieve the best results.

References

Application Note: Targeted Cell Staining Using Sulfo-Cy7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for biological imaging.[1] Its fluorescence in the NIR window (typically 700-900 nm) provides significant advantages for cellular and deep-tissue imaging, including reduced light scattering and minimal background autofluorescence from biological samples.[2] The Sulfo-Cy7.5 carboxylic acid derivative is a versatile precursor for creating targeted probes.[3][4] The terminal carboxylic acid group allows for covalent conjugation to biomolecules, most commonly to primary amines on proteins such as antibodies.[3]

This application note provides a detailed methodology for targeted cell staining. It is important to note that this compound itself does not directly stain cells. Instead, it must first be chemically activated to create an amine-reactive intermediate, which is then used to label a targeting molecule (e.g., an antibody). This labeled antibody subsequently delivers the fluorophore to the desired cellular structure. The most common activation method involves a two-step reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form a semi-stable, amine-reactive Sulfo-NHS ester.[5][6]

Principle of the Method The process involves two primary stages:

  • Bioconjugation: The carboxylic acid on the Sulfo-Cy7.5 dye is activated using EDC and Sulfo-NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with Sulfo-NHS to create a more stable Sulfo-NHS ester, which is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[5][6] This activated dye is then covalently coupled to a primary amine (e.g., the side chain of a lysine (B10760008) residue) on a targeting antibody, forming a stable amide bond.[]

  • Immunofluorescent Cell Staining: The resulting Sulfo-Cy7.5-antibody conjugate is purified to remove unconjugated dye. It is then used in a standard immunofluorescence protocol to specifically label target antigens on or within cells for analysis by fluorescence microscopy or flow cytometry.[1][2]

G cluster_0 Bioconjugation cluster_1 Cell Staining & Imaging Dye Sulfo-Cy7.5 Carboxylic Acid ActivatedDye Amine-Reactive Sulfo-NHS Ester Dye->ActivatedDye EDC / Sulfo-NHS Activation Conjugate Sulfo-Cy7.5-Ab Conjugate ActivatedDye->Conjugate Conjugation Antibody Targeting Antibody (contains -NH2) Antibody->Conjugate Conjugation Purified Purified Conjugate Conjugate->Purified Purification (Spin Column) Cells Prepared Cells (Fixed/Permeabilized) Stained Stained Cells Purified->Stained Incubation Cells->Stained Incubation Imaging NIR Imaging / Flow Cytometry Stained->Imaging Data Acquisition

Caption: High-level workflow for targeted cell staining.

Protocol 1: Covalent Conjugation of this compound to an Antibody

This protocol details the activation of the dye and subsequent conjugation to a standard IgG antibody.

Materials and Reagents

  • This compound

  • Antibody of interest (in an amine-free buffer like PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[10]

  • Microcentrifuge tubes

Experimental Protocol

1. Antibody Preparation:

  • The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines, such as Tris, will compete in the reaction and must be removed.[9]

  • If necessary, perform a buffer exchange using a desalting spin column or dialysis.

  • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[10][11]

2. Reagent Preparation:

  • Sulfo-Cy7.5 Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution containing 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer.[5] This solution is not stable and should be used promptly.

3. Activation of this compound:

  • Combine the Sulfo-Cy7.5 stock solution with the EDC/Sulfo-NHS solution.

  • Incubate the mixture for 15 minutes at room temperature, protected from light, to form the Sulfo-NHS ester.[7]

4. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of Reaction Buffer. This pH is optimal for the reaction between the NHS ester and primary amines.[9]

  • Add the activated Sulfo-Cy7.5 NHS ester solution to the antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[9]

  • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[9]

5. Purification of the Conjugate:

  • Prepare a desalting spin column according to the manufacturer's instructions to remove unconjugated dye and reaction byproducts.[10]

  • Apply the reaction mixture to the equilibrated column.

  • Centrifuge to collect the purified Sulfo-Cy7.5-antibody conjugate.[12]

  • The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage. Adding a stabilizer like 0.1% BSA is recommended for long-term storage.[10]

G Dye Sulfo-Cy7.5-COOH (Carboxylic Acid) Intermediate O-acylisourea Intermediate (Unstable) Dye->Intermediate + EDC EDC EDC->Intermediate ActivatedDye Sulfo-Cy7.5-NHS Ester (Amine-Reactive) Intermediate->ActivatedDye + SulfoNHS Sulfo-NHS SulfoNHS->ActivatedDye Conjugate Sulfo-Cy7.5-Antibody (Stable Amide Bond) ActivatedDye->Conjugate + Antibody Antibody-NH2 (Primary Amine) Antibody->Conjugate

Caption: EDC/Sulfo-NHS activation and conjugation chemistry.

Quantitative Data Summary for Protocol 1

ParameterRecommended ValueNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[10][11]
Activation Buffer pH4.7 - 6.0Optimal for EDC/Sulfo-NHS activation reaction.[7]
Conjugation Buffer pH8.3 - 8.5Optimal for NHS ester reaction with primary amines.[9]
EDC Concentration2 mMA 10-fold molar excess over protein is a common starting point.[5]
Sulfo-NHS Concentration5 mMUsed to stabilize the EDC-activated intermediate.[5]
Dye:Antibody Molar Ratio10:1 to 20:1Starting point; should be optimized for desired Degree of Labeling (DOL).[9]
Activation Time15 minutesAt room temperature.[7]
Conjugation Time1 hourAt room temperature, protected from light.[9]

Protocol 2: Immunofluorescent Staining of Cells

This protocol provides a general guideline for staining fixed and permeabilized cells with the Sulfo-Cy7.5-antibody conjugate.

Materials and Reagents

  • Purified Sulfo-Cy7.5-antibody conjugate (from Protocol 1)

  • Cells seeded on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Fetal Bovine Serum (FBS) in PBS[2]

  • Fluorescence microscope with appropriate NIR filter sets (e.g., Cy7 filter)[]

Experimental Protocol

1. Cell Preparation:

  • Seed cells on imaging dishes or coverslips to achieve 50-70% confluency.[14]

  • Wash cells briefly with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes.

2. Blocking:

  • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

3. Staining:

  • Dilute the Sulfo-Cy7.5-antibody conjugate to the desired working concentration in Blocking Buffer. The optimal concentration (typically 1-10 µg/mL) should be determined empirically.

  • Remove the Blocking Buffer and add the diluted conjugate solution to the cells.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Washing:

  • Remove the conjugate solution and wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.[14]

5. Imaging:

  • Add fresh PBS or a suitable mounting medium to the cells.

  • Image the cells using a fluorescence microscope equipped with filters appropriate for Sulfo-Cy7.5 (Excitation: ~788 nm, Emission: ~808 nm).[15] Acquire both NIR and brightfield images for morphological reference.[14]

Quantitative Data Summary for Protocol 2

ParameterRecommended ValueNotes
Cell Confluency50 - 70%Optimal for imaging individual cells.[14]
Fixation Time15 minutesUsing 4% PFA at room temperature.
Permeabilization Time10 minutesUsing 0.1% Triton X-100, if required for intracellular targets.
Blocking Time1 hourAt room temperature.
Conjugate Concentration1 - 10 µg/mLMust be optimized for the specific antibody and cell type.
Staining Incubation Time1-2 hours (RT) or Overnight (4°C)Longer incubation may increase signal but also potential background.
Wash Steps3 x 5 minutesUsing PBS to remove unbound antibodies.[14]
Imaging Excitation/Emission~788 nm / ~808 nmUse appropriate NIR laser lines and emission filters.[15]

Applications The successful conjugation of Sulfo-Cy7.5 to targeting molecules enables a wide range of applications in biomedical research.[15] These include high-resolution fluorescence microscopy, precise cell sorting via flow cytometry, and in vivo deep-tissue imaging due to the excellent tissue penetration of NIR light.[1][15] This methodology provides a robust framework for creating specific, brightly fluorescent probes for advanced cellular analysis.

References

Application Notes and Protocols for Sulfo-Cy7.5 Carboxylic Acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 carboxylic acid N-hydroxysuccinimide (NHS) ester is a water-soluble, near-infrared (NIR) fluorescent dye commonly utilized for labeling biomolecules.[1][2][3][4] Its NHS ester functional group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds.[5][6][7] This labeling method is a cornerstone for a variety of applications in biological research and drug development, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.[7][8] The sulfonated nature of Sulfo-Cy7.5 enhances its water solubility, making it particularly suitable for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[5][9]

Chemical Properties and Specifications

Proper characterization of the fluorescent dye is critical for successful and reproducible labeling experiments. The key properties of Sulfo-Cy7.5 NHS ester are summarized below.

PropertyValueReference
Molecular Weight ~1180.5 g/mol [5][3]
Excitation Maximum (λex) ~778 nm[5][3]
Emission Maximum (λem) ~797 nm[5][3]
Extinction Coefficient ~222,000 M⁻¹cm⁻¹[5][3]
Solubility Water, DMSO, DMF[5][3]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[5]
Target Functional Group Primary Amines (-NH₂)[6][7][10]

Reaction Conditions for Labeling Biomolecules

The efficiency of the labeling reaction is influenced by several factors, including pH, buffer composition, molar ratio of dye to protein, reaction time, and temperature. Optimization of these parameters is often necessary for each specific biomolecule.

ParameterRecommended ConditionNotesReference
pH 8.0 - 9.0Slightly basic pH is required to ensure primary amines are deprotonated and nucleophilic.[6][7][7][11]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium CarbonateBuffers must be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as they compete with the target molecule for reaction with the NHS ester.[7][10][11][7][12]
Dye:Biomolecule Molar Ratio 5:1 to 20:1 (start with 10:1 or 15:1 for optimization)The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of labeling.[7][11][13][7][13]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations generally lead to greater labeling efficiency.[7][10][11][13][7][10][11][13]
Reaction Time 1 - 2 hoursIncubation time can be extended, but this may increase the risk of dye hydrolysis.[10][11][10][11]
Temperature Room TemperatureThe reaction is typically performed at room temperature with gentle stirring or rotation.[10][11][10][11]
Quenching (Optional) 50-100 mM Tris-HCl or Glycine, pH ~7.4Addition of a primary amine-containing buffer can be used to stop the reaction by consuming any unreacted NHS ester.

Experimental Protocols

Protocol 1: General Protein Labeling with Sulfo-Cy7.5 NHS Ester

This protocol provides a general guideline for labeling proteins with Sulfo-Cy7.5 NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein of interest

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[7][10][11]

    • If the protein buffer contains primary amines (e.g., Tris) or sodium azide, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[7]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[7][13]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10]

  • Quenching the Reaction (Optional):

    • To terminate the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 10-15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[13]

    • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is an important parameter to characterize the final conjugate.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A₇₇₈).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, typically around 0.09 for Sulfo-Cy7.5).[3]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₇₇₈ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (~222,000 M⁻¹cm⁻¹).[5][3]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) Labeling Incubate 1-2 hours at Room Temperature Protein_Prep->Labeling Dye_Prep Dye Preparation (10 mg/mL in DMSO/DMF) Dye_Prep->Labeling Purification Size-Exclusion Chromatography Labeling->Purification Analysis Determine Degree of Labeling (DOL) Purification->Analysis

Caption: Workflow for labeling proteins with Sulfo-Cy7.5 NHS ester.

reaction_mechanism Sulfo_Cy7_5_NHS Sulfo-Cy7.5-NHS Ester Labeled_Protein Sulfo-Cy7.5-NH-Protein (Stable Amide Bond) Sulfo_Cy7_5_NHS->Labeled_Protein Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Labeled_Protein Reaction_Conditions pH 8.0-9.0 Room Temperature Reaction_Conditions->Labeled_Protein NHS_Byproduct NHS Byproduct

Caption: Reaction of Sulfo-Cy7.5 NHS ester with a primary amine.

References

Application Notes and Protocols for Sulfo-Cy7.5 Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 carboxylic acid is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry applications. Its emission in the NIR spectrum (around 808 nm) minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[1] The sulfonic acid groups enhance its water solubility, making it suitable for labeling biological molecules in aqueous environments.[2] This document provides detailed protocols for the conjugation of this compound to primary antibodies and their subsequent use in flow cytometry for cellular analysis.

Spectral Properties of Sulfo-Cy7.5

The spectral characteristics of Sulfo-Cy7.5 make it an excellent candidate for multicolor flow cytometry, especially when combined with fluorochromes that excite at shorter wavelengths.

PropertyValueReference
Excitation Maximum~778-788 nm[1][3][4]
Emission Maximum~797-808 nm[1][3][4]
Molar Extinction Coefficient~222,000 cm⁻¹M⁻¹[3][4]
Stokes Shift~20 nm[1]
Quantum Yield0.21[3][4]

Experimental Protocols

Part 1: Conjugation of this compound to a Primary Antibody

The carboxylic acid group of Sulfo-Cy7.5 is not directly reactive with the primary amines of an antibody. Therefore, a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) is required to form a more stable, amine-reactive Sulfo-NHS ester.[5][6]

Materials:

  • This compound

  • Primary antibody (in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting spin column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 2 mg/mL.[2][7]

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL each. These solutions should be prepared fresh.

    • To activate the dye, mix the this compound solution with the EDC/Sulfo-NHS solution at a molar ratio of 1:2:2 (Dye:EDC:Sulfo-NHS).

    • Incubate the mixture for 15-30 minutes at room temperature.[5]

  • Conjugation to Antibody:

    • Adjust the pH of the antibody solution to 7.2-7.5 by adding the Conjugation Buffer.

    • Add the activated Sulfo-Cy7.5 dye to the antibody solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point for optimization.[7][8]

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

    • Purify the conjugated antibody from unreacted dye and byproducts using a desalting spin column equilibrated with PBS.[9]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~780 nm.

    • Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Add a carrier protein like BSA to a final concentration of 0.1% for increased stability.[8]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Antibody Preparation (2 mg/mL in PBS) conjugation Conjugation (2 hours, RT) antibody_prep->conjugation dye_prep Sulfo-Cy7.5 Activation (EDC/Sulfo-NHS) dye_prep->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purification Purification (Desalting Column) quenching->purification storage Storage (4°C or -20°C) purification->storage

Antibody Conjugation Workflow

Part 2: Flow Cytometry Staining Protocol

This protocol outlines the steps for staining cell surface markers using the Sulfo-Cy7.5 conjugated antibody.

Materials:

  • Sulfo-Cy7.5 conjugated primary antibody

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[10]

  • Fc Receptor Blocking solution (optional)

  • Viability dye (optional)

  • FACS tubes

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., peripheral blood mononuclear cells or cultured cells).

    • Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.[10]

    • Resuspend the cell pellet and adjust the cell concentration to 1 x 10⁷ cells/mL.[10]

  • Fc Receptor Blocking (Optional):

    • If staining cells with high Fc receptor expression (e.g., B cells, macrophages), incubate the cells with an Fc blocking solution for 10-15 minutes at room temperature to reduce non-specific binding.[10]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

    • Add the Sulfo-Cy7.5 conjugated primary antibody at a pre-titrated optimal concentration.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.[11]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.[10]

    • Repeat the wash step twice.

  • Final Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[10]

    • Analyze the samples on a flow cytometer equipped with a laser capable of exciting Sulfo-Cy7.5 (e.g., 633 nm or 785 nm) and the appropriate emission filters.[11]

Flow_Cytometry_Workflow start Start: Single-Cell Suspension fc_block Fc Receptor Block (Optional, 10-15 min) start->fc_block staining Antibody Staining (30 min, 4°C, dark) fc_block->staining wash1 Wash (x2) (300-400 x g, 5 min) staining->wash1 resuspend Resuspend in Staining Buffer wash1->resuspend acquire Data Acquisition (Flow Cytometer) resuspend->acquire

Flow Cytometry Staining Workflow

Data Presentation

Table 1: Recommended Parameters for Antibody Conjugation

ParameterRecommended ValueNotes
Antibody Concentration2 mg/mLHigher concentrations can improve labeling efficiency.[2][7]
Dye:EDC:Sulfo-NHS Molar Ratio1:2:2For activation of the carboxylic acid.
Dye:Antibody Molar Ratio10:1 to 20:1This should be optimized for each antibody.[7][8]
Reaction Time2 hoursAt room temperature.
Quenching AgentTris-HClFinal concentration of 50-100 mM.

Table 2: Recommended Parameters for Flow Cytometry Staining

ParameterRecommended ValueNotes
Cell Concentration1 x 10⁷ cells/mLFor optimal staining.[10]
Antibody Incubation Time30 minutesAt 4°C in the dark.[11]
Wash Steps2-3 timesWith cold Flow Cytometry Staining Buffer.[10]
Centrifugation Speed300-400 x gFor 5 minutes.[10]
Final Resuspension Volume300-500 µLPer 1 x 10⁶ cells.[10]

Conclusion

This compound is a versatile near-infrared dye that, after proper activation, can be effectively conjugated to antibodies for use in flow cytometry. The protocols provided herein offer a comprehensive guide for researchers to successfully label their antibodies and perform cell staining experiments with high signal-to-noise ratios. Optimization of conjugation ratios and antibody concentrations is recommended for achieving the best results in specific applications.

References

quantification of Sulfo-Cy7.5 carboxylic acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantification of Sulfo-Cy7.5 Carboxylic Acid Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.[1][2] Its fluorescence in the NIR region (excitation ~778 nm, emission ~797 nm) allows for deep tissue imaging with minimal autofluorescence, making it an invaluable tool in preclinical imaging, flow cytometry, and other fluorescence-based assays.[2][3]

The conjugation of Sulfo-Cy7.5 to a biomolecule is a critical process that requires precise control and quantification. The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, significantly impacts the performance of the conjugate.[4] Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of the biomolecule's biological activity.[4][5] Therefore, accurate quantification of the conjugation is essential for ensuring reproducibility and optimal performance in downstream applications.

This application note provides detailed protocols for the conjugation of this compound to proteins and the subsequent quantification of the conjugate using various analytical methods.

Principle of Conjugation

Unlike its N-hydroxysuccinimide (NHS) ester counterpart, this compound is not directly reactive with primary amines on a protein.[6][7] The carboxylic acid group must first be "activated" to a more reactive species. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process is a two-step reaction:

  • Activation: EDC reacts with the carboxylic acid group on the dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with Sulfo-NHS to form a semi-stable Sulfo-NHS ester.

  • Conjugation: The amine-reactive Sulfo-NHS ester then reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the target protein to form a stable amide bond, covalently linking the dye to the protein.

G Dye Sulfo-Cy7.5-COOH (Carboxylic Acid) Intermediate Reactive O-acylisourea Intermediate Dye->Intermediate + Step 1: Activation EDC EDC EDC->Intermediate ActivatedDye Sulfo-Cy7.5-Sulfo-NHS Ester (Amine-Reactive) Intermediate->ActivatedDye + Conjugate Sulfo-Cy7.5-Protein Conjugate (Stable Amide Bond) ActivatedDye->Conjugate + Step 2: Conjugation Protein Protein-NH2 (e.g., Antibody) Protein->Conjugate SulfoNHS Sulfo-NHS SulfoNHS->ActivatedDye

Caption: this compound conjugation pathway.

Quantitative Data & Properties

Accurate quantification relies on precise values for the dye and the target protein. The key parameters for Sulfo-Cy7.5 are summarized below.

ParameterValueReference
Excitation Maximum (λmax)778 nm[3][8]
Emission Maximum (λem)797 nm[3][8]
Molar Extinction Coefficient (ε) at λmax222,000 M⁻¹cm⁻¹[3][8][9]
Correction Factor (CF₂₈₀)0.09[9][10]
Molecular Weight (MW)1083.4 g/mol [3][9]
Table 1: Physicochemical properties of this compound.

Experimental Protocols

Protocol 1: Protein Preparation
  • Buffer Exchange: The protein to be labeled must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, at a pH of 7.2-8.5.[7] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be avoided.[7] Use a desalting column or dialysis to exchange the buffer if necessary.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7]

Protocol 2: Activation and Conjugation of Sulfo-Cy7.5

This protocol is based on labeling 1 mg of an IgG antibody (MW ~150,000 g/mol ). Molar ratios should be optimized for different proteins.

  • Reagent Preparation:

    • Sulfo-Cy7.5: Prepare a 10 mM stock solution in anhydrous DMSO or water.

    • EDC: Prepare a 100 mM stock solution in water immediately before use.

    • Sulfo-NHS: Prepare a 100 mM stock solution in water immediately before use.

  • Activation Step:

    • In a microcentrifuge tube, combine the following in order:

      • 15 µL of 10 mM Sulfo-Cy7.5 stock solution (15:1 molar excess over IgG).

      • 15 µL of 100 mM EDC stock solution.

      • 15 µL of 100 mM Sulfo-NHS stock solution.

    • Vortex gently and incubate for 15 minutes at room temperature, protected from light.

  • Conjugation Step:

    • Add the activated dye mixture to your protein solution (e.g., 1 mg of IgG in ~100 µL of PBS).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

Protocol 3: Purification of the Conjugate

It is crucial to remove any unconjugated dye before quantification.[4]

  • Column Preparation: Prepare a desalting or gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5][7] Equilibrate the column with PBS buffer.

  • Sample Loading: Load the conjugation reaction mixture onto the center of the column.

  • Elution: Elute the conjugate with PBS buffer. The labeled protein will elute first as a colored band, followed by the smaller, unconjugated dye molecules.

  • Fraction Collection: Collect the fractions containing the purified conjugate.[5]

G Start Start: Protein + Dye Prep Protocol 1: Protein Buffer Exchange (Amine-Free Buffer) Start->Prep React Protocol 2: Activation (EDC/Sulfo-NHS) & Conjugation Prep->React Purify Protocol 3: Purification (Gel Filtration) React->Purify Quant Protocol 4/5/6: Quantification Purify->Quant End End: Purified, Quantified Conjugate Quant->End G Start Need to Quantify Conjugate? Routine Routine Check? (Average DOL is sufficient) Start->Routine Purity Need to Assess Purity & Heterogeneity? Routine->Purity No UVVis Use UV-Vis Spectrophotometry Routine->UVVis Yes Exact Need Exact Mass & DOL Distribution? Purity->Exact No HPLC Use HPLC Purity->HPLC Yes Exact->UVVis No, basic check OK MS Use Mass Spectrometry Exact->MS Yes

References

Application Notes: Stability of Sulfo-Cy7.5 Carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy7.5 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biomedical research for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2][3] Its high hydrophilicity, a result of its sulfonate groups, makes it suitable for use in aqueous biological environments.[1][4] Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 exhibits an enhanced fluorescence quantum yield due to a rigid trimethine linker, leading to brighter signals and improved sensitivity in imaging applications.[4][5]

The stability of fluorescent dyes is a critical parameter for the reliability and reproducibility of experimental results, particularly in complex biological matrices like serum, plasma, or tissue homogenates. Degradation of the dye can lead to a loss of fluorescent signal, altered biodistribution, and potential generation of confounding artifacts. These application notes provide a comprehensive overview of the factors influencing the stability of this compound and offer detailed protocols for its assessment.

Factors Affecting Stability in Biological Samples

The stability of cyanine (B1664457) dyes, including Sulfo-Cy7.5, in biological samples is influenced by a combination of physicochemical and enzymatic factors.

  • pH: Cyanine dyes can be susceptible to degradation under highly acidic or basic conditions.[6][7] Deviations from physiological pH can trigger chemical reactions like hydrolysis or oxidation, altering the dye's structure and fluorescent properties.[6] For many cyanine dyes, slightly acidic to neutral pH conditions are optimal for stability.[8][9]

  • Temperature: Elevated temperatures can accelerate the degradation of fluorescent dyes.[6][8] For long-term storage, this compound should be kept at -20°C.[4][10] When used in experiments, prolonged incubation at physiological temperature (37°C) may lead to degradation, which needs to be quantified.

  • Light Exposure: Like most fluorescent molecules, cyanine dyes are prone to photobleaching upon prolonged exposure to light.[4][10] The triplet state of the dye is a key intermediate in photochemical reactions that limit photostability. All handling and incubation steps should be performed in the dark or under subdued lighting conditions to minimize light-induced degradation.

  • Enzymatic Degradation: Biological samples such as serum and plasma contain a plethora of enzymes (e.g., proteases, esterases) that can potentially degrade the dye or molecules conjugated to it. This is a crucial consideration, as studies have shown that fluorescently-labeled biomolecules can be significantly less stable in serum compared to buffer solutions like PBS.[11]

  • Interactions with Biomolecules: Non-covalent binding to proteins, such as serum albumin, can influence the dye's stability and fluorescence quantum yield. While this can sometimes have a stabilizing effect, it can also alter the dye's spectral properties and biodistribution.

Protocols for Assessing Stability in Biological Samples

This section provides a detailed protocol for evaluating the in vitro stability of this compound in biological fluids like human serum or plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 1: Serum and Plasma Stability Assay

This method quantifies the amount of intact this compound remaining over time after incubation in a biological matrix.

1. Materials and Reagents

  • This compound (lyophilized powder, >95% purity)

  • Human Serum or Plasma (pooled, from a commercial source, stored at -80°C)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column and UV-Vis or fluorescence detector

2. Preparation of Solutions

  • Dye Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Working Serum/Plasma Aliquots: Thaw frozen serum or plasma at 37°C. To remove cryoprecipitates, centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and store it in single-use aliquots at -80°C.

  • Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Serum Stability Assay Procedure

  • Incubation: Pre-warm the required volume of the working serum/plasma aliquot to 37°C. Spike the serum/plasma with the dye stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is minimal (<1%) to avoid affecting enzymatic activity. Vortex gently to mix.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the sample. The t=0 sample should be processed immediately after spiking.

  • Protein Precipitation: To the 50 µL sample aliquot, add 100 µL of ice-cold Precipitating Solution (1% TFA in ACN).

  • Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate the tube on ice for 20 minutes.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC: Carefully transfer the supernatant to an HPLC vial for analysis.

  • Inject a defined volume (e.g., 20 µL) of the supernatant onto the RP-HPLC system.

  • Elute the sample using a gradient of Mobile Phase A and B (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at the maximum absorbance wavelength of Sulfo-Cy7.5 (~780 nm).

  • Identify the peak corresponding to the intact this compound based on its retention time, as determined by injecting a standard solution of the dye.

  • Integrate the peak area of the intact dye at each time point.

4. Data Analysis

  • Calculate the percentage of intact dye remaining at each time point relative to the t=0 time point.

    • % Intact Dye = (Peak Area at time Tx / Peak Area at time T0) * 100

  • Plot the percentage of intact dye remaining versus time.

  • Determine the half-life (t½) of the dye, which is the time it takes for 50% of the initial dye to be degraded.

Data Presentation

Quantitative data from stability studies should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Stability of this compound in Human Serum at 37°C

Time Point (hours)% Intact Dye Remaining (Mean ± SD, n=3)
0100 ± 0.0
0.5Data
1Data
2Data
4Data
8Data
24Data

Note: This table is a template. Researchers should populate it with their experimental data.

Visualizations

Diagrams illustrating workflows and conceptual relationships are crucial for understanding the experimental process and the factors at play.

Stability_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation & Sampling cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_dye Prepare Dye Stock (1 mg/mL in DMSO) spike Spike Serum with Dye (Final Conc. 100 µg/mL) prep_dye->spike prep_serum Prepare Serum Aliquots (Thaw, Centrifuge) prep_serum->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points (0, 0.5, 1, 2, 4, 8, 24h) incubate->sampling precipitate Add ACN/TFA to Precipitate Proteins sampling->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC (Detect at ~780 nm) supernatant->hplc data Calculate % Intact Dye & Determine Half-life (t½) hplc->data

Caption: Experimental workflow for the serum stability assay of Sulfo-Cy7.5.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes dye Sulfo-Cy7.5 Carboxylic Acid Stability pH pH (Acidic/Alkaline Degradation) dye->pH Temp Temperature (Accelerated Degradation at High Temp) dye->Temp Light Light Exposure (Photobleaching) dye->Light Enzymes Biological Matrix (Enzymatic Degradation) dye->Enzymes Loss Loss of Fluorescence pH->Loss Altered Altered Biodistribution pH->Altered Artifacts Generation of Artifacts pH->Artifacts Temp->Loss Temp->Altered Temp->Artifacts Light->Loss Light->Altered Light->Artifacts Enzymes->Loss Enzymes->Altered Enzymes->Artifacts

Caption: Key factors influencing the stability of Sulfo-Cy7.5 in biological samples.

References

Application Notes and Protocols for Deep Tissue Imaging with Sulfo-Cy7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye, for deep tissue imaging applications. This document outlines the key characteristics of the dye, detailed protocols for bioconjugation, in vivo imaging, and ex vivo analysis, alongside quantitative data for performance assessment and visualizations of experimental workflows and relevant biological pathways.

Introduction to this compound

This compound is a water-soluble, near-infrared fluorescent dye with spectral properties ideal for deep tissue imaging.[1][2] Its excitation and emission maxima lie within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly reduced.[3] This key feature allows for greater penetration of light, resulting in a higher signal-to-background ratio and the ability to visualize targets deep within living organisms.[3] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, after activation.[4] The sulfonate groups enhance its water solubility, making it suitable for use in aqueous solutions for biological applications.[4]

Key Advantages for Deep Tissue Imaging:

  • Deep Tissue Penetration: The near-infrared emission spectrum minimizes tissue autofluorescence and light scattering, enabling imaging of deep-seated structures.[3]

  • High Signal-to-Noise Ratio: Reduced background interference leads to clearer images and more sensitive detection.[1]

  • Excellent Water Solubility: The sulfonated structure ensures good solubility in aqueous buffers, simplifying conjugation and administration.[4]

  • Versatile Bioconjugation: The carboxylic acid group can be activated to react with primary amines on a wide range of biomolecules.[4][5]

Physicochemical and Spectral Properties

Proper understanding of the dye's properties is crucial for successful experimental design.

PropertyValueReference(s)
Excitation Maximum (λex) ~778 - 788 nm[1][5]
Emission Maximum (λem) ~797 - 808 nm[1][5]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[5]
Quantum Yield ~0.21[5]
Molecular Weight ~1083.4 g/mol [5]
Solubility Good in water, DMSO, DMF[5]
Storage Store at -20°C, protected from light and moisture.[6][7]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to an antibody via the formation of a stable amide bond. This is achieved by activating the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, MES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in Activation Buffer at a concentration of 2-5 mg/mL.

  • Prepare the Dye Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • In a separate microcentrifuge tube, add a 5-10 fold molar excess of the dissolved this compound to the desired volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of sulfo-NHS over the dye.

    • Incubate the mixture at room temperature for 15-30 minutes, protected from light.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy7.5 solution to the antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for Sulfo-Cy7.5).

G Workflow for Antibody Conjugation with this compound cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Ab Antibody in Amine-Free Buffer Mix Mix Activated Dye with Antibody Ab->Mix Dye Sulfo-Cy7.5 Carboxylic Acid in DMSO EDC_NHS Add EDC and Sulfo-NHS to Dye Solution Dye->EDC_NHS Activated_Dye Activated Sulfo-Cy7.5 (NHS-ester) EDC_NHS->Activated_Dye Activated_Dye->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify via Desalting Column Quench->Purify Conjugate Purified Sulfo-Cy7.5 Antibody Conjugate Purify->Conjugate Characterize Determine DOL (A280 & A780) Conjugate->Characterize

Caption: Workflow for Antibody Conjugation.

Protocol 2: In Vivo Deep Tissue Imaging in a Murine Tumor Model

This protocol outlines the general procedure for imaging the biodistribution of a Sulfo-Cy7.5-labeled antibody in a mouse model bearing a subcutaneous tumor.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

  • Purified Sulfo-Cy7.5-labeled antibody

  • Sterile, pyrogen-free PBS

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber. To maintain body temperature, a heating pad should be used.

  • Probe Administration:

    • Dilute the Sulfo-Cy7.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[3]

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image to assess autofluorescence.

    • Acquire whole-body images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window and track biodistribution.[3]

    • Use appropriate filter sets for Sulfo-Cy7.5 (e.g., Excitation: ~745 nm, Emission: ~820 nm).

  • Data Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys, muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of a background tissue ROI (e.g., muscle).

G In Vivo Deep Tissue Imaging Workflow Animal_Prep Animal Preparation (Anesthesia) Baseline_Image Acquire Baseline (Pre-injection) Image Animal_Prep->Baseline_Image Probe_Admin Probe Administration (e.g., i.v. injection of Sulfo-Cy7.5 conjugate) Baseline_Image->Probe_Admin Imaging Longitudinal Imaging (e.g., 1, 4, 24, 48, 72h) Probe_Admin->Imaging Data_Analysis Data Analysis (ROI Quantification, TBR) Imaging->Data_Analysis Ex_Vivo Ex Vivo Organ Analysis (Optional, see Protocol 3) Imaging->Ex_Vivo

Caption: In Vivo Imaging Workflow.

Protocol 3: Ex Vivo Organ Biodistribution Analysis

Ex vivo analysis is often performed to confirm and more accurately quantify the in vivo findings.

Materials:

  • Euthanasia agent

  • Surgical instruments for dissection

  • Saline solution

  • In vivo imaging system

Procedure:

  • Animal Euthanasia and Perfusion:

    • At the final imaging time point, euthanize the mouse according to approved protocols.

    • Perform a cardiac perfusion with saline to flush blood from the organs and reduce heme-related signal absorption.

  • Organ Dissection:

    • Carefully dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle).

  • Ex Vivo Imaging:

    • Arrange the dissected organs in the imaging chamber.

    • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.

  • Data Quantification:

    • Draw ROIs around each organ and the tumor in the ex vivo image.

    • Measure the average fluorescence intensity for each.

    • The data can be expressed as average radiant efficiency or can be correlated with the weight of the organ to determine the percentage of injected dose per gram of tissue (%ID/g), if a standard curve is prepared.

Quantitative Data Presentation

The following tables provide representative quantitative data from studies using cyanine (B1664457) dye conjugates for deep tissue imaging.

Table 1: Illustrative Biodistribution of a Cy7-Labeled Tetrameric RGD Peptide in U87MG Tumor-Bearing Mice (4h post-injection)

Organ/TissueTumor-to-Normal Tissue RatioReference(s)
Tumor 4.35 ± 0.26[8]
Muscle 1.00 (Reference)[8]
Liver ~2.5[8]
Kidney ~3.0[8]

Table 2: Comparison of Tumor-to-Background Ratios (TBR) for Different RGD Multimers Labeled with Cy7 in U87MG Tumors

ProbeTBR at 4h post-injectionReference(s)
Cy7-c(RGDyK) (Monomer) 2.50 ± 0.15[8]
Cy7-E[c(RGDyK)]₂ (Dimer) 2.72 ± 0.08[8]
Cy7-E{E[c(RGDyK)]₂}₂ (Tetramer) 4.35 ± 0.26[8]

Visualizing Biological Pathways

Sulfo-Cy7.5 conjugates can be designed to target specific molecules involved in various biological pathways, enabling their visualization in vivo.

Imaging Angiogenesis by Targeting Integrin αvβ3

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. Integrin αvβ3 is overexpressed on activated endothelial cells in the tumor neovasculature.[8] Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif specifically bind to integrin αvβ3.[8] Conjugating Sulfo-Cy7.5 to a cyclic RGD peptide (cRGD) creates a probe for imaging angiogenesis.

G Targeting Integrin αvβ3 for Angiogenesis Imaging cluster_probe Imaging Probe cluster_target Biological Target cluster_pathway Downstream Signaling Probe Sulfo-Cy7.5-cRGD Conjugate Integrin Integrin αvβ3 (on Endothelial Cells) Probe->Integrin Binds ECM Extracellular Matrix (e.g., Vitronectin) Integrin->ECM Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Proliferation Cell Proliferation, Survival, Migration PI3K_Akt->Proliferation

Caption: Integrin αvβ3 Signaling Pathway.

Imaging Apoptosis by Targeting Phosphatidylserine (B164497)

Apoptosis, or programmed cell death, is a crucial process in development and disease. A key early indicator of apoptosis is the externalization of phosphatidylserine (PS) on the cell membrane.[9] Annexin (B1180172) V is a protein that has a high affinity for PS.[9] Labeling Annexin V with Sulfo-Cy7.5 allows for the non-invasive imaging of apoptosis.

G Imaging Apoptosis with Sulfo-Cy7.5-Annexin V cluster_cell_state Cellular State cluster_probe_binding Probe Interaction cluster_detection Detection Healthy_Cell Healthy Cell (PS on inner leaflet) Apoptotic_Cell Apoptotic Cell (PS externalized) Healthy_Cell->Apoptotic_Cell Apoptotic Stimulus Binding Probe Binds to Externalized PS Apoptotic_Cell->Binding Probe Sulfo-Cy7.5-Annexin V Probe->Binding Imaging Deep Tissue Fluorescence Imaging Binding->Imaging Signal NIR Signal Indicates Apoptotic Regions Imaging->Signal

Caption: Apoptosis Detection Workflow.

References

Application Note: High-Efficiency Protein Labeling with Sulfo-Cy7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the covalent labeling of proteins with Sulfo-Cy7.5 carboxylic acid. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye ideal for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][2] The carboxylic acid functional group is not directly reactive with proteins and must first be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as EDC, in the presence of Sulfo-NHS.[3][4][5] This two-step protocol ensures high-efficiency conjugation to primary amines (e.g., lysine (B10760008) residues) on the target protein. We provide comprehensive protocols for dye activation, protein conjugation, purification of the conjugate, and characterization by calculating the Degree of Labeling (DOL).

Overview of the Labeling Workflow

The protein labeling process is a multi-step procedure that begins with the chemical activation of the this compound. The resulting activated dye is then reacted with the target protein. Following the conjugation reaction, the labeled protein is purified to remove any unconjugated free dye. The final step involves characterizing the conjugate to determine the concentration and the average number of dye molecules per protein, known as the Degree of Labeling (DOL).

G cluster_0 Part 1: Dye Activation cluster_1 Part 2: Protein Conjugation cluster_2 Part 3: Purification cluster_3 Part 4: Characterization A Sulfo-Cy7.5 Carboxylic Acid B Add EDC + Sulfo-NHS in MES Buffer (pH 6.0) A->B C Activated Sulfo-Cy7.5 NHS Ester B->C E Combine Activated Dye and Protein C->E D Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 8.5) D->E F Incubate 1-2 hours at RT (Protected from Light) E->F G Crude Labeled Protein Conjugate F->G H Size Exclusion Chromatography (e.g., Sephadex G-25) G->H I Collect First Colored Band (Protein-Dye Conjugate) H->I J Spectrophotometry (Measure A280 & A750) I->J K Calculate Degree of Labeling (DOL) J->K L Final Purified Conjugate (Ready for Use) K->L

Figure 1: Complete experimental workflow for protein labeling.

Chemical Principle of Conjugation

Labeling is achieved by converting the chemically stable carboxylic acid group on the Sulfo-Cy7.5 dye into a highly reactive, semi-stable Sulfo-NHS ester. This is accomplished using a zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which first forms a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate can then react with N-hydroxysulfosuccinimide (Sulfo-NHS) to create the Sulfo-NHS ester.[5][7] The Sulfo-NHS ester is more stable than the O-acylisourea intermediate and reacts efficiently with primary amines on proteins at a physiological or slightly alkaline pH to form a stable, covalent amide bond.[5][8]

G Dye Sulfo-Cy7.5-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) Dye->Intermediate + EDC EDC EDC->Intermediate ActivatedDye Sulfo-Cy7.5-NHS Ester (Amine-Reactive) Intermediate->ActivatedDye + Byproduct1 Isourea Byproduct Intermediate->Byproduct1 SulfoNHS Sulfo-NHS SulfoNHS->ActivatedDye Conjugate Protein-NH-CO-Sulfo-Cy7.5 (Stable Amide Bond) ActivatedDye->Conjugate + Byproduct2 Sulfo-NHS ActivatedDye->Byproduct2 Protein Protein-NH₂ (Primary Amine) Protein->Conjugate

Figure 2: Chemical reaction pathway for protein conjugation.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the conversion of the dye to its amine-reactive Sulfo-NHS ester form.

Materials:

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.[7]

  • In a microcentrifuge tube, combine the reagents in the following order to achieve a final dye concentration of 1 mM.

ReagentMolar Ratio (to Dye)Example Volume (for 100 µL final)
Sulfo-Cy7.5 Stock (10 mM)1x10 µL
Sulfo-NHS Stock (100 mM)5x5 µL
EDC Stock (100 mM)2x2 µL
Activation Buffer (0.1 M MES)-83 µL
  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[6][7]

  • The activated Sulfo-Cy7.5 NHS ester is now ready for immediate use in the protein conjugation step. Do not store the activated ester.

Protocol 2: Protein Preparation and Conjugation

Materials:

  • Activated Sulfo-Cy7.5 NHS Ester (from Protocol 1)

  • Target protein (e.g., IgG antibody)

  • Conjugation Buffer: 0.1 M phosphate-buffered saline (PBS), pH 8.0-8.5. Crucially, this buffer must be free of primary amines like Tris or glycine. [3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Conjugation Buffer. This can be done via dialysis or using a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[3][8]

  • Conjugation Reaction:

    • Add the freshly prepared activated Sulfo-Cy7.5 NHS ester solution to the protein solution. The molar ratio of dye-to-protein is a critical parameter that must be optimized.[8] A starting range of 10:1 to 20:1 (dye:protein) is recommended for antibodies.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[8]

  • Quenching (Optional but Recommended):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction).

    • Incubate for an additional 15 minutes. This step removes any unreacted NHS-ester.

ParameterRecommended RangeNotes
Protein Concentration2 - 10 mg/mLLower concentrations significantly reduce labeling efficiency.[3]
Reaction pH8.0 - 9.0Optimal for reaction with deprotonated primary amines.[8][9]
Dye:Protein Molar Ratio5:1 to 20:1Must be optimized for each protein. Start with 10:1 for IgGs.[8]
Reaction Time1 - 3 hoursLonger times may not significantly increase labeling.
TemperatureRoom Temperature (20-25°C)Can be performed at 4°C overnight, but efficiency may be lower.[8]
Protocol 3: Purification of the Labeled Conjugate

Purification is essential to remove unreacted free dye, which would interfere with subsequent applications and DOL calculations.[][11]

Materials:

  • Crude Labeled Protein Conjugate

  • Size Exclusion/Desalting Column (e.g., Sephadex G-25)

  • Elution Buffer: PBS, pH 7.4

Procedure:

  • Equilibrate the desalting column with Elution Buffer according to the manufacturer's instructions.

  • Apply the crude reaction mixture to the top of the column resin.

  • Elute the conjugate with PBS buffer. The protein-dye conjugate is larger and will elute first as a distinct colored band. The smaller, unconjugated dye molecules will be retained longer and elute later.[][12]

  • Collect the fractions containing the first colored band. This is your purified conjugate.

Protocol 4: Characterization and Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to each protein molecule.[13][14] It is determined using the Beer-Lambert law by measuring the absorbance of the purified conjugate.[13]

Procedure:

  • Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy7.5, which is ~755 nm (A₇₅₅).

  • Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.[11][13]

  • Calculate the molar concentration of the dye.

  • The DOL is the molar ratio of the dye to the protein.[13]

Calculation Formulas:

  • Protein Concentration (M): Protein (M) = [A₂₈₀ - (A₇₅₅ × CF₂₈₀)] / ε_protein

  • Dye Concentration (M): Dye (M) = A₇₅₅ / ε_dye

  • Degree of Labeling (DOL): DOL = Dye (M) / Protein (M)

ParameterDescriptionTypical Value
A₂₈₀ Absorbance of the conjugate at 280 nmMeasured
A₇₅₅ Absorbance of the conjugate at ~755 nmMeasured
ε_protein Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)e.g., 210,000 for IgG
ε_dye Molar extinction coefficient of Sulfo-Cy7.5 at ~755 nm (M⁻¹cm⁻¹)~250,000
CF₂₈₀ Correction Factor (A₂₈₀ / A₇₅₅ for free dye)~0.04 - 0.05

Note: Molar extinction coefficients and correction factors can vary slightly by manufacturer. Always use the values provided with your specific dye lot for the most accurate calculations.[13] An optimal DOL for antibodies is typically between 2 and 10.[12][15]

Application Example: Targeted Cell Imaging

Sulfo-Cy7.5 labeled antibodies are powerful tools for in vivo imaging and flow cytometry.[1][16] The labeled antibody can bind specifically to a cell surface receptor (e.g., a tumor antigen). The NIR fluorescence allows for deep tissue imaging to visualize tumor localization or monitor drug distribution with high signal-to-noise ratio.[16]

G cluster_cell Cell Membrane Ab Antibody-Sulfo-Cy7.5 Conjugate Receptor Cell Surface Receptor (Antigen) Ab->Receptor Specific Binding Signal NIR Fluorescence Signal (780 nm) Receptor->Signal Generates Cell Target Cell (e.g., Cancer Cell) Detection In Vivo Imaging or Flow Cytometry Detection Signal->Detection Is Detected By

Figure 3: Application of a labeled antibody for targeted cell detection.

References

Troubleshooting & Optimization

Sulfo-Cy7.5 Carboxylic Acid Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-Cy7.5 carboxylic acid for bioconjugation, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a protein?

This compound is typically conjugated to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) using a two-step carbodiimide (B86325) crosslinking reaction. This process involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) to activate the carboxylic acid group of the dye, followed by the addition of N-hydroxysulfosuccinimide (Sulfo-NHS) to create a more stable, amine-reactive intermediate. This Sulfo-NHS ester then readily reacts with primary amines on the target molecule to form a stable amide bond.

Q2: My conjugation efficiency is low. What are the most likely causes?

Low conjugation efficiency is a frequent issue with several potential causes:

  • Suboptimal pH: The pH of the reaction buffer is critical. The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. However, the subsequent reaction of the Sulfo-NHS ester with primary amines is optimal at a pH of 7.2-8.5.[1][2]

  • Presence of Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the activated dye, significantly reducing conjugation efficiency.[1]

  • Hydrolysis of Activated Dye: The activated Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with higher pH.[2][3]

  • Low Protein Concentration: A low concentration of the target protein can lead to lower labeling efficiency. A concentration of 2-10 mg/mL is generally recommended.[1][4]

  • Inactive Reagents: EDC and Sulfo-NHS are moisture-sensitive and can lose activity over time if not stored properly. It is crucial to use fresh, high-quality reagents.[3]

Q3: I am observing aggregation of my protein after conjugation. What can I do to prevent this?

Protein aggregation post-conjugation can be caused by several factors:

  • Over-labeling: A high degree of labeling (DOL), meaning too many dye molecules are attached to a single protein, can lead to aggregation due to the hydrophobic nature of the cyanine (B1664457) dye.[5] It's important to optimize the dye-to-protein molar ratio.

  • Hydrophobic Interactions: The cyanine dye structure has hydrophobic regions that can promote aggregation in aqueous solutions. While the sulfo- groups on Sulfo-Cy7.5 enhance water solubility, aggregation can still occur, particularly with hydrophobic proteins.[6]

  • Solvent Choice: While Sulfo-Cy7.5 is water-soluble, if the non-sulfonated version is used, an organic co-solvent like DMSO or DMF is required to dissolve the dye. The final concentration of the organic solvent should be minimized to prevent protein denaturation and aggregation.[6]

Q4: How do I choose the optimal dye-to-protein molar ratio for my experiment?

The optimal dye-to-protein molar ratio is a critical parameter that requires empirical determination for each specific protein and application. A common starting point is a 10:1 molar ratio of dye to protein.[1][4] However, it is advisable to test a range of ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to find the optimal balance between labeling efficiency and potential for protein aggregation or loss of biological activity.[7]

Q5: How can I remove unconjugated Sulfo-Cy7.5 dye after the reaction?

Purification is essential to remove free, unconjugated dye. The most common method is size-exclusion chromatography, using a resin like Sephadex G-25.[1][4] This method separates the larger, labeled protein from the smaller, free dye molecules. Dialysis is another option for purification.[8]

Data Presentation

Table 1: Recommended Reaction pH for Two-Step EDC/Sulfo-NHS Conjugation
Reaction StepReagentsOptimal pH RangeRecommended Buffer
Activation Sulfo-Cy7.5-COOH + EDC + Sulfo-NHS4.5 - 6.0MES (2-(N-morpholino)ethanesulfonic acid)
Conjugation Activated Sulfo-Cy7.5 + Protein7.2 - 8.5PBS (Phosphate-Buffered Saline) or Bicarbonate Buffer
Table 2: Illustrative Example of Optimizing Dye-to-Protein Molar Ratio
Dye:Protein Molar RatioExpected Degree of Labeling (DOL)Observations
5:11 - 3Low labeling, but minimal risk of aggregation.
10:13 - 6Good starting point, often provides a good balance.[1]
15:15 - 8Higher labeling, increased signal, potential for some aggregation.
20:1> 8High labeling, risk of fluorescence quenching and significant aggregation.[7]

Note: The actual DOL will vary depending on the protein, reaction conditions, and purity of reagents.

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to an Antibody

Materials:

  • Antibody (in amine-free buffer, e.g., PBS) at 2-10 mg/mL[1]

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[2]

  • Conjugation Buffer: PBS, pH 7.2-7.5[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: Sephadex G-25 desalting column

  • Anhydrous DMSO

Procedure:

  • Prepare the Antibody:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer (PBS) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.[1]

  • Activate this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and Sulfo-NHS in the Activation Buffer. A common molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.[9]

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy7.5 solution to the prepared antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a basic buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.[7]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[10]

  • Purify the Conjugate:

    • Equilibrate a Sephadex G-25 desalting column with PBS.

    • Apply the reaction mixture to the column.

    • Collect the fractions containing the labeled antibody, which will elute first. The smaller, unconjugated dye will elute later.[1]

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (see Protocol 2).

Protocol 2: Calculation of the Degree of Labeling (DOL)

Principle:

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Sulfo-Cy7.5 (~778 nm) and then using the Beer-Lambert law. A correction factor is applied to account for the dye's absorbance at 280 nm.[11][12]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5, which is approximately 778 nm (Aₘₐₓ). Dilute the sample if the absorbance is too high.

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ: Absorbance of the conjugate at ~778 nm.

      • CF: Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[11]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • ε_dye: Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (approximately 222,000 M⁻¹cm⁻¹).[13][14]

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Protein Preparation (Buffer Exchange & Concentration) conjugation Conjugation (Activated Dye + Protein in PBS) prep_protein->conjugation prep_dye Dye & Reagent Preparation (Dissolve Dye, EDC, Sulfo-NHS) activation Activation (Dye + EDC + Sulfo-NHS in MES buffer) prep_dye->activation activation->conjugation quenching Quenching (Optional) (Add Tris or Glycine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Characterization (Calculate DOL) purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide start Low Conjugation Efficiency? cause_ph Is the pH optimal for both activation and conjugation steps? start->cause_ph Yes cause_buffer Is the buffer free of primary amines (e.g., Tris, Glycine)? start->cause_buffer Yes cause_reagents Are EDC and Sulfo-NHS fresh and stored correctly? start->cause_reagents Yes cause_ratio Is the dye-to-protein ratio optimized? start->cause_ratio Yes solution_ph Use a two-step pH protocol: Activation: pH 4.5-6.0 (MES) Conjugation: pH 7.2-8.5 (PBS) cause_ph->solution_ph No solution_buffer Buffer exchange protein into an amine-free buffer like PBS. cause_buffer->solution_buffer No solution_reagents Use fresh, anhydrous reagents. Store desiccated at -20°C. cause_reagents->solution_reagents No solution_ratio Test a range of dye-to-protein molar ratios (e.g., 5:1 to 20:1). cause_ratio->solution_ratio No

Caption: Troubleshooting guide for low Sulfo-Cy7.5 conjugation efficiency.

References

Technical Support Center: Sulfo-Cy7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered with Sulfo-Cy7.5 carboxylic acid during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a near-infrared (NIR) fluorescent dye.[1] Its key features include:

  • Water Solubility : It contains sulfonate groups that increase its solubility in aqueous solutions.[1]

  • NIR Fluorescence : It absorbs light at approximately 778-788 nm and emits light around 797-808 nm, which allows for deep tissue penetration and minimizes background autofluorescence from biological samples.[2][3]

  • Conjugation-Ready : The carboxylic acid group allows for covalent labeling of biomolecules, such as proteins and antibodies, through their primary amine groups.[1]

Q2: What is photobleaching and why is Sulfo-Cy7.5 susceptible to it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, which results in the loss of its ability to fluoresce.[4][5] The process is induced by the light used for excitation.[5]

Cyanine (B1664457) dyes like Sulfo-Cy7.5 are particularly vulnerable. Upon excitation, the fluorophore can enter a long-lived, highly reactive "triplet state."[5] In this state, it can interact with molecular oxygen to produce reactive oxygen species (ROS), which then attack and permanently damage the dye molecule, rendering it non-fluorescent.[6] Factors that accelerate this process include high-intensity excitation light and the ample presence of oxygen in the sample's environment.[6]

Q3: What are antifade reagents and how can they prevent photobleaching?

Antifade reagents are chemical compounds added to imaging or mounting media to reduce photobleaching.[7] They work primarily through two mechanisms:

  • Oxygen Scavenging : They enzymatically or chemically remove molecular oxygen from the sample, thereby preventing the formation of damaging reactive oxygen species.[5]

  • Triplet State Quenching : They deactivate the excited triplet state of the fluorophore, returning it to the ground state before it has a chance to react with oxygen.[5][8]

Q4: Are all antifade reagents compatible with Sulfo-Cy7.5?

No, caution is advised. Some common antifade reagents, particularly those containing p-Phenylenediamine (PPD), have been reported to react negatively with cyanine dyes, potentially cleaving the dye molecule and reducing fluorescence.[7][9] It is crucial to select an antifade reagent that is compatible with the Cy dye family.

Troubleshooting Guide: Common Photobleaching Issues

This section provides step-by-step solutions for common issues related to Sulfo-Cy7.5 photobleaching.

Problem 1: Rapid loss of fluorescence signal during imaging.

A rapid decay in your fluorescent signal is the most common sign of severe photobleaching. Follow this workflow to diagnose and mitigate the issue.

G cluster_0 Troubleshooting Workflow: Rapid Signal Fading start Start: Rapid Signal Fading Observed q1 Is Laser Power Minimized? start->q1 s1 Action: Reduce laser power to the lowest level that provides an adequate signal-to-noise ratio (SNR). Use neutral density filters if available. q1->s1 No q2 Is Exposure Time Optimized? q1->q2 Yes s1->q2 s2 Action: Use the shortest possible exposure time per frame. Minimize total illumination time. q2->s2 No q3 Are You Using an Antifade Reagent? q2->q3 Yes s2->q3 s3 Action: Add a cyanine-compatible antifade reagent (e.g., NPG, DABCO, Trolox) to your imaging buffer or mounting medium. q3->s3 No q4 Is the Imaging Buffer Optimized? q3->q4 Yes s3->q4 s4 Action: Ensure buffer pH is optimal (typically ~7.5-8.0 for cyanine dyes). Consider deoxygenating the buffer. q4->s4 No end_node Result: Photostability Improved q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for rapid Sulfo-Cy7.5 signal fading.

Problem 2: Low signal-to-noise ratio (SNR).

A poor SNR can be caused by a weak initial signal or high background, both of which are exacerbated by photobleaching.

  • Possible Cause: The fluorescence signal is bleaching faster than you can acquire a sufficient number of photons, or the excitation light is too high, increasing background noise.

  • Solutions:

    • Optimize Labeling Density : Over-labeling a protein or antibody can lead to self-quenching, where adjacent dye molecules reduce each other's fluorescence. Perform a titration to find the optimal dye-to-biomolecule ratio.[6]

    • Use an Antifade Reagent : This is the most direct way to increase the total number of photons you can collect before the signal fades.[8]

    • Optimize Detector Settings : Adjust the gain on your detector (e.g., PMT or camera). Increasing gain can amplify a weak signal, but be aware that it also amplifies noise. Find a balance that works for your system.

    • Reduce Background : Ensure unbound dye has been thoroughly removed after labeling using methods like size-exclusion chromatography or dialysis.[6] Use high-quality, clean glassware and appropriate spectral emission filters.[6]

Quantitative Data and Reagent Comparison

While specific photobleaching quantum yields for Sulfo-Cy7.5 are highly dependent on the experimental environment, the following tables provide key spectral properties and a comparison of common antifade reagents.

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~778 nm[3][]
Emission Maximum (λem)~797 nm[3][]
Molar Extinction Coefficient (ε)~222,000 M⁻¹cm⁻¹[3][]
Molecular Weight~1083.41 g/mol [3][]
SolubilityGood in Water, DMSO, DMF[3][]

Table 2: Comparison of Common Antifade Reagents

ReagentMechanism of ActionCompatibility with Cyanine DyesNotesReference(s)
n-Propyl gallate (NPG) Triplet State Quencher, ROS ScavengerGenerally CompatibleCan be difficult to dissolve and may have anti-apoptotic effects in live cells.[7][9][7][9]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Triplet State Quencher, ROS ScavengerGenerally CompatibleLess effective than PPD but also less toxic. May have anti-apoptotic effects.[7][9][7][9]
Trolox Triplet State Quencher, ROS ScavengerGenerally CompatibleA vitamin E analog, cell-permeable, and often used in live-cell imaging and single-molecule studies.[8][8]
p-Phenylenediamine (PPD) ROS ScavengerCaution Advised Highly effective but has been shown to react with and cleave cyanine dyes, leading to signal loss.[7][9][11][7][9][11]

Key Experimental Protocol

Protocol: Quantifying the Photobleaching Rate of Sulfo-Cy7.5

This protocol describes a method to measure and compare the photostability of Sulfo-Cy7.5 under different conditions (e.g., with and without an antifade reagent).

Objective: To determine the photobleaching half-life (t₁/₂) of Sulfo-Cy7.5-labeled samples.

Materials:

  • Sulfo-Cy7.5-labeled sample (e.g., antibody, protein)

  • Imaging buffer (e.g., PBS, pH 7.5-8.0)

  • Antifade reagent of choice (optional, for comparison)

  • Fluorescence microscope with a suitable laser line (e.g., ~750-780 nm) and emission filter (~790-850 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare your Sulfo-Cy7.5-labeled sample in the desired imaging buffer. If comparing conditions, prepare identical samples (e.g., one in plain buffer, one in buffer with an antifade reagent).

    • Mount the sample on a microscope slide. Ensure the coverslip is clean and properly sealed to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and laser. Allow the system to warm up for stability.

    • Locate a region of interest (ROI) containing your fluorescent sample.

    • Set the imaging parameters:

      • Laser Power: Choose a fixed power level that you will use for your actual experiments.

      • Exposure Time: Select the shortest exposure that gives you a good initial signal.

      • Detector Gain: Adjust for a signal that is bright but not saturated.

    • Crucially, keep these parameters constant for all samples and all time points. [5]

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same ROI.[12]

    • The interval between images should be consistent. For a dye that may bleach quickly, an interval of 5-10 seconds is a good starting point.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 50% of its initial value.

  • Data Analysis:

    • Open the image series in your analysis software (e.g., ImageJ/Fiji).

    • Define an ROI around the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Also, measure the mean intensity of a background region where there is no sample.

    • For each time point, calculate the background-corrected intensity: Corrected Intensity = Mean ROI Intensity - Mean Background Intensity.

    • Normalize the corrected intensity values by dividing each value by the initial intensity (at time t=0).

    • Plot the normalized intensity versus time.

    • Fit the data to a single exponential decay curve to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.

Visualizations

G cluster_0 Mechanism of Photobleaching and Mitigation Excitation Excitation Light (e.g., 780 nm Laser) GroundState S₀ (Ground State) SingletState S₁ (Excited Singlet State) GroundState->SingletState Absorption Bleached Photobleached Dye (Non-Fluorescent) SingletState->GroundState Fluorescence TripletState T₁ (Excited Triplet State) SingletState->TripletState Intersystem Crossing TripletState->Bleached Reaction Oxygen Molecular Oxygen (O₂) TripletState->Oxygen Energy Transfer Fluorescence Fluorescence (~808 nm) ROS Reactive Oxygen Species (ROS) Oxygen->ROS Forms ROS->GroundState Attacks Dye Antifade Antifade Reagents Antifade->TripletState Quenches Antifade->Oxygen Scavenges

Caption: Factors influencing Sulfo-Cy7.5 photobleaching and mitigation.

References

Technical Support Center: Sulfo-Cy7.5 Carboxylic Acid Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and optimize your near-infrared (NIR) fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] Its high hydrophilicity is due to the presence of sulfo groups.[1] The structure of the dye is similar to indocyanine green (ICG), but it features a rigid trimethylene linker that enhances its fluorescence quantum yield.[1][2] It is primarily used as a non-reactive fluorescent marker in the NIR range for applications where covalent labeling to other molecules is not desired.[1]

Q2: What are the optimal excitation and emission wavelengths for Sulfo-Cy7.5?

The optimal spectral characteristics for Sulfo-Cy7.5 are summarized in the table below. It is crucial to use appropriate filter sets on your imaging system to maximize signal detection and minimize background noise.

ParameterWavelength (nm)
Excitation Maximum~778 - 788
Emission Maximum~797 - 808

Data sourced from multiple supplier specifications.

Q3: How should I prepare this compound for in vivo injection?

This compound is water-soluble. For in vivo applications, it can be dissolved in sterile, phosphate-buffered saline (PBS) or other aqueous buffers. If higher concentrations are needed, a small amount of a biocompatible solubilizing agent like DMSO can be used, followed by dilution in PBS. Always ensure the final solution is sterile and particle-free by passing it through a 0.22 µm filter before injection.

Q4: What is the expected biodistribution and clearance profile of unconjugated this compound?

As a highly hydrophilic, small molecule, unconjugated this compound is expected to be rapidly cleared from circulation primarily through the kidneys.[3][4] This results in a short plasma half-life. High signal accumulation can be expected in the bladder shortly after injection. Unlike targeted fluorescent probes, it should not exhibit significant retention in specific tissues or tumors.[3]

Troubleshooting Guide: High Background Noise

High background noise is a common issue in fluorescence imaging that can significantly reduce the signal-to-noise ratio (SNR) and impact the quality of your data. This guide provides a systematic approach to identifying and mitigating the sources of background noise in your this compound imaging experiments.

Problem 1: Diffuse background signal across the entire animal or image.

This is often caused by unbound dye circulating in the vasculature or non-specific accumulation in tissues.

Troubleshooting Steps:

  • Optimize Imaging Time Point: Due to rapid renal clearance, imaging at later time points (e.g., several hours post-injection) may show reduced vascular signal and improved contrast if there is any specific accumulation. However, for a non-reactive dye, the signal is expected to decrease over time.

  • Verify Dye Purity and Stability: Ensure the dye has been stored correctly, protected from light, and has not degraded. Prepare fresh solutions for each experiment.

  • Check for Autofluorescence: Image an untreated control animal using the same imaging parameters to assess the level of endogenous tissue autofluorescence.

Problem 2: High background signal localized to the abdominal region.

This is a classic sign of diet-induced autofluorescence.

Troubleshooting Steps:

  • Switch to a Low-Fluorescence Diet: Standard rodent chow contains high levels of chlorophyll, which is a major source of autofluorescence in the NIR spectrum. Switching animals to a purified, alfalfa-free diet for at least one to two weeks prior to imaging can dramatically reduce this background signal.

  • Fasting: In some cases, fasting the animals for 12-24 hours before imaging can help to clear the gastrointestinal tract and reduce autofluorescence.

Problem 3: High background signal in specific tissues (e.g., liver, kidneys).

Some organs naturally have higher autofluorescence than others. Additionally, these organs are involved in the metabolism and excretion of the dye.

Troubleshooting Steps:

  • Ex Vivo Imaging: After the in vivo imaging session, euthanize the animal and excise the organs of interest for ex vivo imaging. This will confirm if the signal is indeed from the organ and not from overlying tissues.

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to differentiate the specific signal of Sulfo-Cy7.5 from the broad-spectrum autofluorescence.[5]

Problem 4: High background noise from the imaging system.

Instrumental noise can also contribute to a poor signal-to-noise ratio.

Troubleshooting Steps:

  • Optimize Acquisition Parameters:

    • Exposure Time: Use the shortest exposure time that provides an adequate signal. Long exposure times can increase detector noise.

    • Binning: Increasing binning can improve sensitivity but will reduce spatial resolution. Find the optimal balance for your application.

    • f/stop: A lower f/stop number allows more light to reach the detector, increasing signal intensity.

  • Use Appropriate Filters: Ensure that your excitation and emission filters are clean and specifically chosen for the spectral profile of Sulfo-Cy7.5 to minimize bleed-through.

  • Background Subtraction: Acquire an image of the imaging chamber without an animal to measure the system's dark noise, which can then be subtracted from your experimental images.

Experimental Protocols

Protocol 1: In Vivo Imaging of this compound in Mice

1. Animal Preparation:

  • For at least one week prior to imaging, house mice on a chlorophyll-free diet to minimize gut autofluorescence.
  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
  • If the animal has dark fur, shave the area of interest to reduce light absorption and scattering.

2. Dye Preparation and Administration:

  • Dissolve this compound in sterile PBS to the desired concentration. A typical starting dose for a hydrophilic cyanine (B1664457) dye is in the range of 1-5 mg/kg body weight.[6] The optimal dose should be determined empirically.
  • Administer the dye solution via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.

3. In Vivo Imaging (e.g., using an IVIS Spectrum):

  • Place the anesthetized mouse in the imaging chamber.
  • Set the imaging parameters:
  • Excitation Filter: ~745 nm
  • Emission Filter: ~800 nm
  • Exposure Time: Start with auto-exposure and then manually adjust for optimal signal without saturation.
  • Binning: Medium to high
  • f/stop: 1-2
  • Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal imaging window.

Protocol 2: Ex Vivo Biodistribution Analysis

1. Tissue Collection:

  • Following the final in vivo imaging session, euthanize the mouse according to approved institutional protocols.
  • Perfuse the animal with saline to remove blood from the organs.
  • Carefully dissect the organs of interest (e.g., liver, kidneys, spleen, lungs, heart, tumor) and rinse them with PBS.

2. Ex Vivo Imaging:

  • Arrange the organs on a non-fluorescent black surface within the imaging chamber.
  • Acquire a fluorescent image using the same imaging parameters as the in vivo scan.
  • Acquire a photographic image for anatomical reference.

3. Data Analysis:

  • Use the imaging software to draw regions of interest (ROIs) around each organ.
  • Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) for each organ.
  • Normalize the signal to the organ weight or area if required.

Data Presentation

Table 1: Common Sources of Background Noise and Mitigation Strategies

Source of Background NoisePrimary CauseRecommended Mitigation Strategy
Tissue Autofluorescence Endogenous fluorophores (e.g., collagen, elastin) in the skin and organs.Use an untreated control animal to establish a baseline. Employ spectral unmixing if available.
Diet-Induced Autofluorescence Chlorophyll in standard rodent chow.Switch animals to an alfalfa-free diet for at least one week before imaging.
Unbound Dye Free this compound circulating in the vasculature or accumulating non-specifically.Optimize the imaging time point to allow for clearance of the dye from circulation.
Instrumental Noise Dark current from the CCD camera and stray light.Optimize acquisition parameters (exposure time, binning). Perform background subtraction using an image of the empty chamber.
Non-Specific Binding Electrostatic or hydrophobic interactions of the dye with tissues.While less of an issue for non-reactive dyes, ensuring proper formulation in a physiological buffer can help.

Visualizations

TroubleshootingWorkflow start High Background Signal Observed abdominal Is the signal localized to the abdomen? start->abdominal diet Switch to Alfalfa-Free Diet (1-2 weeks prior to imaging) abdominal->diet Yes diffuse Is the signal diffuse across the animal? abdominal->diffuse No timing Optimize Imaging Time Point (allow for clearance) diffuse->timing Yes control Image Untreated Control for Autofluorescence Baseline diffuse->control No instrument Optimize Acquisition Parameters (Exposure, Binning, Filters) timing->instrument unmixing Use Spectral Unmixing control->unmixing InVivoWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Low-Fluorescence Diet) injection IV Injection animal_prep->injection dye_prep Dye Preparation (Sterile PBS) dye_prep->injection imaging In Vivo Imaging (Time Course) injection->imaging ex_vivo Ex Vivo Biodistribution imaging->ex_vivo quantify ROI Analysis & Quantification ex_vivo->quantify

References

Technical Support Center: Purification of Sulfo-Cy7.5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy7.5 and why is it used for protein labeling?

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that is water-soluble.[1][2] Its key advantages include bright fluorescence, high photostability, and excellent water solubility, which makes it ideal for labeling proteins, antibodies, and nucleic acids.[1][2] Its emission spectrum in the NIR region (around 808 nm) allows for deep tissue penetration with reduced autofluorescence, making it particularly suitable for in vivo imaging studies.[1][3] The sulfonated form ("Sulfo-") enhances its water solubility, which helps to prevent aggregation and non-specific binding during labeling and purification in aqueous environments.[2]

Q2: What is the optimal protein concentration and buffer composition for labeling with Sulfo-Cy7.5 NHS ester?

For optimal labeling, the recommended protein concentration is 2 mg/mL, with a final concentration range of 2-10 mg/mL.[4] Labeling efficiency can be significantly reduced at protein concentrations lower than 2 mg/mL.[4] The protein should be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein's primary amines for reaction with the NHS ester, thereby reducing labeling efficiency.[4] A suitable buffer is Phosphate-Buffered Saline (PBS) at a pH of 8.5 ± 0.5.[4] If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate.[4]

Q3: How do I remove unconjugated Sulfo-Cy7.5 dye after the labeling reaction?

The most common method for removing unconjugated dye is size-exclusion chromatography.[3][5] This can be performed using desalting columns, such as those containing Sephadex G-25 resin, or spin columns.[4][6] These methods separate the larger labeled protein from the smaller, unbound dye molecules.[3] Dialysis is another effective method for removing free dye.[5][7] It is crucial to remove all unbound dye before determining the degree of labeling to avoid overestimation.[3][5][7]

Q4: How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is determined spectrophotometrically.[3][8] This involves measuring the absorbance of the purified conjugate at two wavelengths:

  • The absorbance maximum of the protein (typically 280 nm).[3]

  • The absorbance maximum of the Sulfo-Cy7.5 dye (around 788 nm).[1][3]

A correction factor is needed to account for the dye's absorbance at 280 nm.[3][5][9] The DOL can then be calculated using the Beer-Lambert law.[3][9] The ideal DOL for antibodies is typically between 2 and 10.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Labeling Efficiency / Low DOL 1. Incorrect Buffer: Presence of primary amines (Tris, glycine) or ammonium ions in the protein solution.[4] 2. Incorrect pH: The pH of the reaction buffer is too low (below 8.0).[4] 3. Low Protein Concentration: Protein concentration is below the optimal range (2-10 mg/mL).[4] 4. Inactive Dye: The Sulfo-Cy7.5 NHS ester has been hydrolyzed due to moisture.1. Exchange the protein into an amine-free buffer like PBS. 2. Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[4] 3. Concentrate the protein to at least 2 mg/mL.[4] 4. Prepare a fresh stock solution of the dye in anhydrous DMSO immediately before use.[4] Store the dye desiccated and protected from light.[10]
Precipitation of Protein During Labeling 1. High Dye-to-Protein Ratio: Using a large excess of the dye can alter the protein's properties and lead to precipitation.[11] 2. Organic Solvent: The addition of DMSO containing the dye may cause some proteins to precipitate.1. Reduce the molar ratio of dye to protein in the labeling reaction.[11] 2. Add the dye solution slowly to the protein solution while gently mixing.[4] Avoid vigorous vortexing that could denature the protein.[4]
Low or No Fluorescence Signal from Labeled Protein 1. Fluorescence Quenching: An excessively high DOL can lead to self-quenching of the fluorophores.[7][11] 2. Protein Denaturation: Harsh labeling or purification conditions may have denatured the protein, affecting the dye's fluorescence.1. Optimize the labeling reaction to achieve a lower DOL, typically within the range of 2-10 for antibodies.[7] 2. Handle the protein gently throughout the process, avoiding harsh mixing and extreme pH or temperature changes.[4]
Labeled Antibody Has Lost Antigen-Binding Activity 1. Modification of Critical Residues: The dye has attached to lysine (B10760008) residues within or near the antigen-binding site, sterically hindering its function.[11]1. Reduce the molar ratio of dye to protein to decrease the overall number of labeled sites.[11] 2. Consider alternative labeling strategies that target regions of the antibody away from the antigen-binding site, if available.
Overestimation of DOL 1. Incomplete Removal of Free Dye: Residual unconjugated dye in the purified sample will absorb light and contribute to the absorbance reading at the dye's maximum wavelength.[3]1. Ensure thorough purification of the labeled protein using size-exclusion chromatography (e.g., desalting column) or extensive dialysis to completely remove all free dye.[3][5]

Experimental Protocols

Protocol 1: Sulfo-Cy7.5 NHS Ester Labeling of Proteins
  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[4]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[4]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy7.5 NHS ester in anhydrous DMSO.[4] This should be done immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. An optimal molar ratio of dye to protein is typically around 10:1.[4]

    • Slowly add the calculated volume of the dye solution to the protein solution while gently mixing.[4]

    • Incubate the reaction mixture in the dark at room temperature for 60 minutes, with gentle inversion every 10-15 minutes.[4]

Protocol 2: Purification of Labeled Protein using a Desalting Column (Sephadex G-25)
  • Column Preparation:

    • Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.

  • Sample Loading:

    • Load the entire reaction mixture from the labeling step onto the top of the equilibrated column.[4]

  • Elution:

    • Allow the sample to enter the resin bed, then add PBS to the top of the column.[4]

    • Continuously add PBS and collect the fractions. The labeled protein will elute first as a colored band, while the smaller, unconjugated dye will elute later.

    • Combine the fractions containing the purified, labeled protein.

Protocol 3: Calculation of the Degree of Labeling (DOL)
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~788 nm, Aₘₐₓ).[1][3]

  • Calculations:

    • Corrected Protein Absorbance (A_prot):

      • A_prot = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF₂₈₀ = ε₂₈₀ / εₘₐₓ).[9]

    • Protein Concentration (c_prot):

      • c_prot (M) = A_prot / ε_prot

      • Where ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[7]

    • Dye Concentration (c_dye):

      • c_dye (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at its Aₘₐₓ.

    • Degree of Labeling (DOL):

      • DOL = c_dye / c_prot[9]

Quantitative Data Summary

Table 1: Spectral Properties of Sulfo-Cy7.5

PropertyValueReference
Absorbance Maximum (λ_max)~788 nm[1]
Emission Maximum~808 nm[1]
Stokes Shift~20 nm[1]

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended ValueReference
Protein Concentration2-10 mg/mL[4]
Reaction BufferAmine-free (e.g., PBS)[4]
Reaction pH8.5 ± 0.5[4]
Molar Ratio of Dye to Protein~10:1[4]
Incubation Time60 minutes[4]
Incubation TemperatureRoom Temperature[4]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (2-10 mg/mL, pH 8.5) labeling Incubate 60 min (Room Temp, Dark) protein_prep->labeling Add Dye dye_prep Dye Preparation (10 mM in DMSO) dye_prep->labeling purify Size-Exclusion Chromatography labeling->purify Reaction Mixture analysis Spectrophotometry (A280, Amax) purify->analysis Labeled Protein dol_calc DOL Calculation analysis->dol_calc

Caption: Workflow for labeling and purification of Sulfo-Cy7.5 proteins.

troubleshooting_logic start Low DOL? check_buffer Buffer Amine-Free? start->check_buffer Yes success Labeling Optimized start->success No check_ph pH 8.5 ± 0.5? check_buffer->check_ph Yes solution_buffer Solution: Use Amine-Free Buffer check_buffer->solution_buffer No check_conc Protein Conc. > 2 mg/mL? check_ph->check_conc Yes solution_ph Solution: Adjust pH check_ph->solution_ph No solution_conc Solution: Concentrate Protein check_conc->solution_conc No check_conc->success Yes

Caption: Troubleshooting logic for low degree of labeling (DOL).

References

Sulfo-Cy7.5 Carboxylic Acid: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

1. Poor Solubility or Precipitation

Q: I am having trouble dissolving this compound. What should I do?

A: this compound is known for its good water solubility due to the presence of sulfo groups.[1][2][3][][5][6] However, if you are experiencing issues, consider the following:

  • Choice of Solvent: While water is a primary solvent, organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be used.[1][3][][7] For biological applications, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • pH of the Solution: The solubility of carboxylic acids can be pH-dependent. Ensure the pH of your aqueous buffer is neutral or slightly basic (pH 7-8.5) to deprotonate the carboxylic acid group and enhance solubility.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Q: My this compound precipitates out of solution after I dilute it into my reaction buffer. How can I prevent this?

A: This can happen if the dye concentration is too high in the final buffer, or if there are components in your buffer that reduce its solubility.

  • Check Buffer Compatibility: Certain salts or high concentrations of other reagents in your buffer could potentially cause precipitation. Try dissolving a small amount of the dye in your buffer first to test for compatibility.

  • Lower Final Concentration: It's possible that the final concentration of the dye in your reaction mixture is above its solubility limit in that specific buffer. Try reducing the amount of dye stock solution you add.

  • Organic Co-solvent: If your experimental conditions allow, having a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or DMF in your final reaction mixture can help maintain solubility.

2. Inconsistent or Low Fluorescence Signal

Q: The fluorescence intensity of my labeled sample is lower than expected. What could be the cause?

A: Several factors can contribute to a low fluorescence signal:

  • Suboptimal Labeling Efficiency: The conjugation reaction between the dye and your target molecule may not have been efficient. See the "Low Labeling Efficiency" section for troubleshooting tips.

  • Aggregation: Cyanine (B1664457) dyes, including Cy7.5 derivatives, can form non-fluorescent aggregates at high concentrations. Try working with more dilute solutions.

  • Photobleaching: Although near-infrared dyes are generally more photostable than dyes that excite at shorter wavelengths, prolonged exposure to light can still cause photobleaching. Store your dye solutions and labeled samples in the dark.[1]

  • Environmental Effects: The fluorescence quantum yield of cyanine dyes can be sensitive to the local environment. Changes in solvent polarity or binding to a target can alter the fluorescence intensity.

3. Low Labeling Efficiency

Q: I am getting poor labeling of my protein/antibody with this compound. How can I improve the efficiency?

A: this compound requires activation of the carboxylic acid group for conjugation to primary amines on proteins or other molecules. This is typically achieved using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

  • Activation Step: Ensure that your activation chemistry is efficient. The ratio of EDC/NHS to the dye is critical. A molar excess of EDC and NHS is usually required.

  • Reaction pH: The reaction of activated NHS esters with primary amines is most efficient at a slightly basic pH (typically pH 8.0-8.5). Ensure your reaction buffer is at the optimal pH.

  • Purity of Reagents: Use high-quality, fresh EDC and NHS, as they can hydrolyze over time.

  • Reaction Time and Temperature: Allow the conjugation reaction to proceed for a sufficient amount of time (often 1-2 hours at room temperature or overnight at 4°C).

  • Removal of Interfering Substances: Ensure that your protein solution is free of any amine-containing buffers (e.g., Tris) or other nucleophiles that could compete with the labeling reaction.

Frequently Asked Questions (FAQs)

Q: What are the recommended solvents for dissolving this compound?

A: this compound has good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3][][7]

Q: What is the recommended storage condition for this compound?

A: this compound should be stored at -20°C in the dark and desiccated.[1][7] It can be transported at room temperature for up to 3 weeks.[1]

Q: Is this compound ready to use for labeling proteins?

A: No, the carboxylic acid group needs to be activated, typically with EDC and NHS, to form an amine-reactive NHS ester before it can be conjugated to proteins or other molecules with primary amines.

Q: Can I use this compound for in vivo imaging?

A: Yes, Sulfo-Cy7.5 is a near-infrared fluorescent dye, which makes it suitable for in vivo imaging applications due to the low autofluorescence and deep tissue penetration of near-infrared light.[1][][5][7]

Quantitative Data Summary

PropertyValueReference
Maximum Excitation (λex) 778 nm[][7]
Maximum Emission (λem) 797 nm[][7]
Molar Extinction Coefficient 222,000 M⁻¹cm⁻¹[][7]
Molecular Weight ~1083.41 g/mol [][7]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Weigh: Accurately weigh out a small amount of this compound (e.g., 1 mg) in a microcentrifuge tube.

  • Calculate Volume: Calculate the volume of DMSO required to make a 10 mM solution. For 1 mg of dye with a molecular weight of 1083.41 g/mol , the required volume would be approximately 92.3 µL.

  • Dissolve: Add the calculated volume of high-quality, anhydrous DMSO to the tube.

  • Mix: Vortex the tube until the dye is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

2. Protein Labeling using EDC/NHS Chemistry

  • Buffer Exchange: Prepare the protein to be labeled in an amine-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer or phosphate-buffered saline (PBS), at a pH of 6.0 for the activation step.

  • Activation of Dye:

    • In a separate tube, dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to the dye solution.

    • Incubate at room temperature for 15 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

    • The purified, labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_labeling Protein Labeling Protocol weigh Weigh Dye dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store buffer_exchange Buffer Exchange Protein conjugate Conjugate to Protein buffer_exchange->conjugate activate_dye Activate Dye (EDC/NHS) activate_dye->conjugate purify Purify Labeled Protein conjugate->purify

Caption: Experimental workflow for preparing a this compound stock solution and labeling a protein.

troubleshooting_logic cluster_solutions Troubleshooting Steps problem Problem: Poor Solubility check_solvent Use Water, DMSO, or DMF problem->check_solvent check_ph Adjust pH to 7-8.5 problem->check_ph sonicate Apply Gentle Sonication problem->sonicate vortex Vortex Vigorously problem->vortex

Caption: Troubleshooting logic for addressing poor solubility of this compound.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Sulfo-Cy7.5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio. Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye ideal for deep-tissue and in vivo imaging, offering bright fluorescence and high photostability.[1] Its emission in the NIR range (~808 nm) minimizes background noise and allows for excellent tissue penetration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio (SNR) with Sulfo-Cy7.5?

A low signal-to-noise ratio is a common issue in fluorescence imaging and can be attributed to two main factors: a weak specific signal or high background fluorescence. A weak signal may result from issues with the dye-conjugated molecule, the experimental conditions, or the imaging setup. High background can be caused by non-specific binding of the fluorescent conjugate, autofluorescence from the sample, or issues with the imaging system itself.

Q2: What is non-specific binding and how can it be minimized when using Sulfo-Cy7.5 conjugates?

Non-specific binding occurs when the fluorescent conjugate adheres to unintended targets or surfaces, leading to high background fluorescence.[2][3] This is a known issue with cyanine (B1664457) dyes, which can sometimes bind non-specifically to monocytes and macrophages.[2][4]

To minimize non-specific binding:

  • Use a Blocking Buffer: An effective blocking buffer is crucial.[3] While BSA and non-fat dry milk are common, commercially available blocking buffers are often more consistent and can be more effective at reducing background from charged dyes.[5] Some vendors offer proprietary staining buffers specifically designed to eliminate cyanine dye-mediated non-specific binding.[2]

  • Optimize Antibody Concentration: Titrate your Sulfo-Cy7.5 conjugated antibody to find the lowest concentration that provides a strong specific signal without increasing background.[6][7][8]

  • Ensure Adequate Washing: Increase the number and/or duration of wash steps after incubation to thoroughly remove any unbound conjugates.[3][6][8]

  • Check Conjugate Purity: If you are preparing your own conjugates, ensure that all unconjugated "free" dye is removed, as this can bind non-specifically to cellular components.[8]

Q3: How does autofluorescence affect my signal and how can I reduce it?

Autofluorescence is the natural fluorescence emitted by biological materials like cells and tissues, which can obscure the specific signal from your fluorescent probe.[7][9] While using a near-infrared dye like Sulfo-Cy7.5 already helps to minimize autofluorescence compared to dyes in the visible spectrum, it can still be a factor.[10][11]

To manage autofluorescence:

  • Run an Unstained Control: Always include an unstained sample in your experiment to determine the baseline level of autofluorescence.[6][7][8][9]

  • Use Appropriate Fixatives: Some fixatives, like glutaraldehyde, can increase autofluorescence.[9] Consider alternatives if high autofluorescence is an issue.

  • Consider Commercial Quenching Reagents: Products are available that can help quench autofluorescence, particularly from sources like lipofuscin in tissue sections.[5]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments with Sulfo-Cy7.5.

Issue 1: High Background Fluorescence

High background fluorescence can make it difficult to distinguish your specific signal. Follow these steps to diagnose and resolve the issue.

dot```dot graph Troubleshooting_High_Background { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting High Background with Sulfo-Cy7.5", width=8, height=5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles start_node [label="High Background Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q_unstained [label="Is background high\nin unstained control?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s_autofluorescence [label="High Autofluorescence:\n- Check fixation method\n- Use commercial quencher\n- Choose appropriate filters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_isotype [label="Is background high\nin isotype control?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s_nonspecific_ab [label="Non-Specific Antibody Binding:\n- Titrate antibody concentration\n- Optimize blocking buffer\n- Increase wash steps", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_free_dye [label="Free Dye or Poor Conjugation:\n- Purify conjugate (e.g., column chromatography)\n- Check Dye-to-Protein Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_node -> q_unstained; q_unstained -> s_autofluorescence [label="Yes"]; q_unstained -> q_isotype [label="No"]; q_isotype -> s_nonspecific_ab [label="Yes"]; q_isotype -> s_free_dye [label="No"]; }

Caption: A flowchart for troubleshooting a weak or absent signal.

Quantitative Data Summary

Optimizing your experimental parameters is key to achieving a high signal-to-noise ratio. The following tables provide recommended starting points for Sulfo-Cy7.5.

Table 1: Spectral Properties of Sulfo-Cy7.5

PropertyValueReference
Excitation Maximum~788 nm[1]
Emission Maximum~808 nm[1]
Recommended Excitation745 nm - 780 nm[10]
Recommended Emission Filter>780 nm[10]

Table 2: Recommended Parameters for Antibody Conjugation and Staining

ParameterRecommended RangeNotesReference
Antibody Labeling
Protein Concentration2-10 mg/mLLower concentrations can reduce labeling efficiency.[12][13]
Molar Ratio (Dye:Protein)5:1 to 20:1Optimal ratio is typically 2-10; must be determined empirically.[10][13][14]
Reaction pH8.5 ± 0.5Use a buffer free of primary amines (e.g., PBS, bicarbonate).[12]
Reaction Time1 hourAt room temperature, protected from light.[12][14]
Immunofluorescence
Antibody TitrationVariesDetermine empirically for each new conjugate.[6][7][8]
Blocking Time1 hourAt room temperature.[15]
Primary Antibody IncubationOvernight at 4°CCan be optimized (e.g., 2 hours at room temp).[15]
Secondary Antibody Incubation1-2 hoursAt room temperature, protected from light.[15]

Experimental Protocols

Protocol: Labeling an Antibody with Sulfo-Cy7.5 NHS Ester

This protocol provides a general guideline for conjugating Sulfo-Cy7.5 NHS ester to an antibody.

Materials:

  • Antibody to be labeled (in a primary amine-free buffer like PBS)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 1M Sodium Bicarbonate, pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody: Adjust the antibody concentration to 2-10 mg/mL in PBS. [12][13]Ensure the buffer is free from primary amines (e.g., Tris) or ammonium (B1175870) ions. [12]2. Prepare the Dye: Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO to create a 10 mg/mL stock solution. [14]This solution should be used immediately.

  • Adjust pH: Add a small volume of 1M sodium bicarbonate to the antibody solution to raise the pH to 8.5-9.5. [12][14]4. Conjugation Reaction:

    • Calculate the required volume of dye solution to achieve the desired molar ratio (start with 10:1). [14] * Slowly add the dye solution to the antibody solution while gently vortexing. [12] * Incubate the reaction for 1 hour at room temperature, protected from light, with continuous mixing. [12][14]5. Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. [13][14] * The first colored fraction to elute will be the conjugated antibody. [10]6. Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy7.5 (~788 nm). The optimal DOL is typically between 2 and 10. [13] dot

Experimental_Workflow General Workflow for Sulfo-Cy7.5 Staining prep 1. Sample Preparation (Cells/Tissue) fix 2. Fixation (e.g., 4% PFA) prep->fix block 3. Blocking (1 hr, RT) fix->block primary_ab 4. Primary Antibody Incubation (If using indirect staining) block->primary_ab Indirect Method secondary_ab 6. Sulfo-Cy7.5 Conjugate Incubation (1-2 hr, RT) block->secondary_ab Direct Method wash1 5. Wash primary_ab->wash1 wash1->secondary_ab wash2 7. Final Washes secondary_ab->wash2 mount 8. Mount & Coverslip (Use antifade media) wash2->mount image 9. NIR Imaging (Ex: ~788nm, Em: ~808nm) mount->image

Caption: A typical experimental workflow for immunofluorescence staining.

References

Technical Support Center: Preventing Non-specific Binding of Sulfo-Cy7.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of Sulfo-Cy7.5 conjugates and why is it a problem?

Q2: What are the common causes of high background fluorescence with Sulfo-Cy7.5 conjugates?

High background fluorescence can result from several factors:

  • Excessive Conjugate Concentration: Using a higher concentration of the Sulfo-Cy7.5 conjugate than necessary increases the likelihood of non-specific interactions.

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or other surfaces can lead to the conjugate adhering to unintended locations.

  • Suboptimal Washing: Insufficient or ineffective washing steps may not adequately remove all unbound conjugates, contributing to the background signal.

  • Probe Aggregation: Sulfo-Cy7.5 conjugates can form aggregates, especially at high concentrations or in suboptimal buffer conditions. These aggregates can bind non-specifically to cellular structures.

  • Hydrophobic Interactions: The cyanine (B1664457) dye itself can have hydrophobic properties that promote binding to cellular components like lipids and proteins.

  • Binding to Immune Cells: Cyanine dyes, including Cy7.5, have been shown to bind non-specifically to monocytes and macrophages, potentially through Fc receptors.[1][2][3]

Q3: How can I reduce non-specific binding of my Sulfo-Cy7.5 conjugate?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Conjugate Concentration: Perform a titration experiment to determine the lowest concentration of your Sulfo-Cy7.5 conjugate that still provides a robust specific signal.

  • Use Effective Blocking Agents: Pre-incubate your sample with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and serum from the same species as the secondary antibody.

  • Incorporate Surfactants: Adding a non-ionic surfactant, such as Tween 20, to your blocking and washing buffers can help to disrupt hydrophobic interactions.

  • Adjust Buffer Conditions: Optimizing the pH and salt concentration of your buffers can help to reduce non-specific ionic interactions.

  • Use Specialized Blocking Buffers: For applications involving immune cells, consider using commercially available cyanine dye blocking buffers.[1][2][4]

  • Purify the Conjugate: Ensure that your Sulfo-Cy7.5 conjugate is free of unconjugated dye and aggregates by using appropriate purification methods like size exclusion chromatography.

Troubleshooting Guides

High Background Fluorescence

High background fluorescence is a common issue that can mask your specific signal. Follow this troubleshooting guide to identify and resolve the source of the problem.

Troubleshooting Workflow for High Background Fluorescence

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Advanced Solutions cluster_4 Resolution Start High Background Signal CheckControls Review Controls: - Unstained Sample - Isotype Control Start->CheckControls CheckConcentration Check Conjugate Concentration CheckControls->CheckConcentration Controls OK? OptimizeBlocking Optimize Blocking - Agent (BSA, Casein, Serum) - Concentration & Time CheckConcentration->OptimizeBlocking Concentration OK? OptimizeWashing Optimize Washing - Increase # of washes - Add Tween 20 OptimizeBlocking->OptimizeWashing AdjustBuffer Adjust Buffer - pH - Salt Concentration OptimizeWashing->AdjustBuffer Resolved Signal-to-Noise Improved OptimizeWashing->Resolved Issue Resolved FcBlock Use Fc Receptor Block (for immune cells) AdjustBuffer->FcBlock Working with immune cells? PurifyConjugate Purify Conjugate (remove aggregates/free dye) AdjustBuffer->PurifyConjugate Suspect aggregation? FcBlock->Resolved PurifyConjugate->Resolved

Caption: A step-by-step workflow for troubleshooting high background fluorescence with Sulfo-Cy7.5 conjugates.

Weak or No Signal

If you are experiencing a weak or absent signal, consider the following troubleshooting steps.

Troubleshooting Workflow for Weak or No Signal

WeakSignalWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Instrument Settings cluster_4 Resolution Start Weak or No Signal CheckConjugate Check Conjugate: - Concentration - Storage & Handling - Activity Start->CheckConjugate CheckProtocol Review Protocol: - Incubation times - Reagent concentrations CheckConjugate->CheckProtocol Conjugate OK? IncreaseConcentration Increase Conjugate Concentration CheckProtocol->IncreaseConcentration Protocol OK? IncreaseIncubation Increase Incubation Time IncreaseConcentration->IncreaseIncubation CheckTarget Verify Target Expression IncreaseIncubation->CheckTarget Resolved Signal Detected IncreaseIncubation->Resolved Signal Improved CheckInstrument Check Instrument: - Excitation/Emission filters - Detector settings CheckTarget->CheckInstrument CheckInstrument->Resolved

Caption: A systematic approach to troubleshooting weak or absent signals in experiments using Sulfo-Cy7.5 conjugates.

Data Presentation

Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the level of non-specific binding. The following table provides a qualitative comparison of commonly used blocking agents.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive, effective for many applications.[5][6]Can contain impurities that may interfere with certain assays. Not always the most effective blocker.[5]
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.Contains phosphoproteins, which can interfere with phospho-specific antibody staining. Also contains biotin, which can interfere with avidin/streptavidin systems.[5]
Normal Serum 5-10% (v/v)Very effective as it contains a mixture of proteins that can block a wide range of non-specific sites.[7]More expensive than BSA or milk. Must be from a species that does not cross-react with the primary or secondary antibodies.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often containing proprietary components to reduce non-specific binding of specific dye classes (e.g., cyanine dyes).[1][2][4]Can be more expensive than individual blocking agents.

Experimental Protocols

Protocol 1: Staining of Adherent Cells with a Sulfo-Cy7.5 Conjugated Antibody

This protocol provides a general workflow for staining adherent cells and includes checkpoints for troubleshooting non-specific binding.

Workflow for Staining Adherent Cells

StainingProtocol Start Start: Adherent Cells in Culture Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Washing1 2. Washing (3x with PBS) Fixation->Washing1 Blocking 3. Blocking (e.g., 5% BSA in PBS + 0.1% Tween 20) [Checkpoint: Optimize blocker] Washing1->Blocking PrimaryStaining 4. Primary Antibody Incubation (with Sulfo-Cy7.5 conjugate) [Checkpoint: Titrate antibody] Blocking->PrimaryStaining Washing2 5. Washing (3x with PBS + 0.1% Tween 20) [Checkpoint: Increase washes if background is high] PrimaryStaining->Washing2 Counterstain 6. Counterstaining (e.g., DAPI) Washing2->Counterstain Mounting 7. Mounting Counterstain->Mounting Imaging 8. Imaging [Checkpoint: Optimize acquisition settings] Mounting->Imaging End End: Image Analysis Imaging->End

Caption: A step-by-step protocol for immunofluorescent staining of adherent cells with a Sulfo-Cy7.5 conjugate, including key troubleshooting checkpoints.

Detailed Methodology:

  • Cell Culture: Grow adherent cells on sterile coverslips in a culture dish until they reach the desired confluency.

  • Fixation:

    • Carefully remove the culture medium.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add 4% paraformaldehyde (PFA) in PBS to each coverslip and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular protein, add 0.1-0.5% Triton X-100 in PBS to each coverslip and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Prepare a blocking buffer (e.g., 5% BSA and 0.1% Tween 20 in PBS).

    • Add the blocking buffer to each coverslip and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the Sulfo-Cy7.5 conjugated primary antibody to its optimal concentration (previously determined by titration) in the blocking buffer.

    • Remove the blocking buffer from the coverslips and add the diluted antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Remove the antibody solution.

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5-10 minutes each, with gentle agitation.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with the appropriate filter set for Sulfo-Cy7.5 (Excitation/Emission maxima ~778/797 nm).

    • Optimize image acquisition settings (e.g., exposure time, laser power) to maximize the signal-to-noise ratio.

Protocol 2: In Vitro Assay to Quantify Non-specific Binding

This protocol describes a plate-based assay to quantify and compare the non-specific binding of a Sulfo-Cy7.5 conjugate under different blocking conditions.

Experimental Workflow for Quantifying Non-specific Binding

NSB_Assay_Workflow Start Start: 96-well plate Coating 1. Coat wells with a non-target protein (e.g., BSA) or leave uncoated Start->Coating Washing1 2. Wash wells (3x with PBS) Coating->Washing1 Blocking 3. Add different blocking agents to wells (e.g., BSA, Casein, Serum, Tween 20) Washing1->Blocking Incubation1 4. Incubate to allow blocking Blocking->Incubation1 Washing2 5. Wash wells (3x with PBS) Incubation1->Washing2 AddConjugate 6. Add Sulfo-Cy7.5 conjugate to all wells Washing2->AddConjugate Incubation2 7. Incubate AddConjugate->Incubation2 Washing3 8. Wash wells thoroughly (e.g., 5x with PBS + 0.1% Tween 20) Incubation2->Washing3 ReadPlate 9. Read fluorescence in a plate reader (Ex/Em ~778/797 nm) Washing3->ReadPlate Analysis 10. Analyze data: Compare fluorescence intensity across different blocking conditions ReadPlate->Analysis End End: Determine optimal blocking strategy Analysis->End

Caption: A workflow for an in vitro plate-based assay to quantify the non-specific binding of Sulfo-Cy7.5 conjugates.

Detailed Methodology:

  • Plate Preparation:

    • Use a 96-well black, clear-bottom microplate suitable for fluorescence measurements.

    • To mimic a protein-rich surface, you can coat the wells with a non-target protein like 1% BSA in PBS overnight at 4°C. For assessing binding to the plastic itself, leave the wells uncoated.

    • Wash the wells three times with PBS.

  • Blocking:

    • Prepare solutions of different blocking agents to be tested (e.g., 1% BSA, 5% BSA, 1% Casein, 5% Normal Goat Serum, 0.1% Tween 20 in PBS, and PBS alone as a no-block control).

    • Add 200 µL of each blocking solution to replicate wells and incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the blocking solutions and wash the wells three times with PBS.

  • Conjugate Incubation:

    • Dilute the Sulfo-Cy7.5 conjugate in PBS to a concentration that is known to cause some non-specific binding in your application (e.g., a high concentration from your titration curve).

    • Add 100 µL of the diluted conjugate to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Discard the conjugate solution.

    • Wash the wells thoroughly five times with PBS containing 0.1% Tween 20 to remove any unbound conjugate.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for Sulfo-Cy7.5 (e.g., Ex: 778 nm, Em: 797 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (PBS only) from all other readings.

    • Compare the average fluorescence intensity for each blocking condition. A lower fluorescence signal indicates more effective blocking of non-specific binding.

Signaling Pathway

Fc Receptor-Mediated Uptake of Cyanine Dye Conjugates

Cyanine dyes can non-specifically bind to Fc receptors on immune cells like monocytes and macrophages, leading to their uptake. Understanding the signaling pathway involved can help in devising strategies to mitigate this issue.

FcReceptorSignaling cluster_cell Macrophage/Monocyte FcR Fc Receptor (e.g., CD64) ITAM ITAM SrcKinase Src Family Kinases ITAM->SrcKinase Phosphorylation SykKinase Syk Kinase SrcKinase->SykKinase Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K) SykKinase->Downstream Cytoskeleton Actin Cytoskeleton Rearrangement Downstream->Cytoskeleton Phagocytosis Phagocytosis/ Endocytosis Cytoskeleton->Phagocytosis Uptake Internalization of Conjugate Phagocytosis->Uptake SulfoCy7_5 Sulfo-Cy7.5 Conjugate (Non-specific binding) SulfoCy7_5->FcR Binds to

Caption: A simplified diagram of the signaling pathway initiated by the non-specific binding of Sulfo-Cy7.5 conjugates to Fc receptors on immune cells, leading to their internalization.[8][9][10][11][12]

References

Validation & Comparative

A Comparative Guide to Validating Sulfo-Cy7.5 Carboxylic Acid Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cy7.5 carboxylic acid with other near-infrared (NIR) fluorescent dyes, offering supporting experimental data and detailed protocols for validating conjugate activity. The objective is to equip researchers with the necessary information to select the most suitable NIR dye for their specific applications and to ensure the quality and reliability of their fluorescently labeled biomolecules.

Performance Comparison of NIR Dyes

The selection of a fluorescent dye for in vivo imaging and other sensitive applications is critical and depends on several key photophysical properties. Sulfo-Cy7.5 is a water-soluble, near-infrared dye that is structurally similar to indocyanine green (ICG) but engineered for a higher fluorescence quantum yield.[1][2][3][] This section compares Sulfo-Cy7.5 with two other commonly used NIR dyes: IRDye 800CW and Alexa Fluor 790.

PropertySulfo-Cy7.5IRDye 800CWAlexa Fluor 790
Excitation Maximum (λex) ~778 nm[1][5]~774 nm~784 nm[6][7]
Emission Maximum (λem) ~797 nm[1][5]~789 nm~814 nm[6][7]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~222,000[1][5]~240,000~270,000[6]
Quantum Yield (Φ) ~0.21[5]~0.05 - 0.12[8][9]~0.12
Relative Photostability ModerateHighHigher
Water Solubility HighHighHigh
Tendency for Aggregation ModerateLowerLower

Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment. Studies have indicated that Alexa Fluor dyes are generally more resistant to photobleaching compared to Cy dye counterparts.[10][11] Furthermore, protein conjugates of Cy dyes may exhibit a higher tendency for aggregation, which can lead to fluorescence quenching.[10][11]

Experimental Protocols

Conjugation of this compound to a Protein (e.g., Antibody) via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of a carboxylate-containing dye to a primary amine on a protein using a two-step carbodiimide (B86325) reaction.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein:

    • If the protein buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Activate this compound:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer to a final concentration of 10 mg/mL each.

    • In a separate tube, mix the Sulfo-Cy7.5 solution with the EDC/Sulfo-NHS solution at a 1:1:1 molar ratio.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy7.5 dye to the protein solution. A starting point for the molar ratio of dye to protein is typically 10:1.

    • Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unconjugated dye and other reaction components by passing the mixture through a purification column equilibrated with PBS.

    • The first colored fraction to elute will be the antibody-dye conjugate.

Validation of the Antibody-Dye Conjugate

The DOL is the average number of dye molecules conjugated to a single protein molecule.

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A₇₇₈).

  • Calculate the DOL using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ × CF₂₈₀)] / ε_protein

      • Where:

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Dye Concentration (M) = A₇₇₈ / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (~222,000 M⁻¹cm⁻¹ for Sulfo-Cy7.5).

    • DOL = Dye Concentration / Protein Concentration

An optimal DOL for antibodies is typically between 2 and 10 to avoid issues with fluorescence quenching or altered antibody function.

This protocol assesses whether the conjugation process has affected the binding affinity of the antibody to its target antigen on cells.

Materials:

  • Target cells (antigen-positive) and control cells (antigen-negative)

  • Sulfo-Cy7.5-conjugated antibody

  • Unconjugated primary antibody (for comparison)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the target and control cells.

    • Resuspend the cells in flow cytometry buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Incubate the cells with a saturating concentration of the Sulfo-Cy7.5-conjugated antibody for 30-60 minutes at 4°C, protected from light.

    • As a control, stain cells with the unconjugated primary antibody, followed by a secondary antibody conjugated to a different fluorophore if necessary.

  • Washing:

    • Wash the cells twice with flow cytometry buffer to remove unbound antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer using the appropriate laser and filter settings for Sulfo-Cy7.5.

    • Analyze the mean fluorescence intensity (MFI) of the target and control cells. A significant shift in MFI for the target cells compared to the control cells indicates specific binding of the conjugated antibody. The binding affinity can be further quantified by performing a titration experiment with varying concentrations of the conjugated antibody.

Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_validation Conjugate Validation Protein Preparation Protein Preparation Dye Activation Dye Activation Protein Preparation->Dye Activation Amine-free buffer Conjugation Conjugation Dye Activation->Conjugation EDC/Sulfo-NHS Quenching Quenching Conjugation->Quenching 1-3h incubation Purification Purification Quenching->Purification Tris buffer DOL Calculation DOL Calculation Purification->DOL Calculation Purified Conjugate Functional Assay In Vitro Functional Assay (e.g., Flow Cytometry) DOL Calculation->Functional Assay Spectrophotometry

Caption: Experimental workflow for protein conjugation and validation.

dol_calculation Measure Absorbance Measure Absorbance of Purified Conjugate (A280 and Amax) Calculate Protein Conc Calculate Protein Concentration Measure Absorbance->Calculate Protein Conc Calculate Dye Conc Calculate Dye Concentration Measure Absorbance->Calculate Dye Conc Calculate DOL Calculate Degree of Labeling (DOL) Calculate Protein Conc->Calculate DOL Calculate Dye Conc->Calculate DOL

References

A Head-to-Head Comparison: Sulfo-Cy7.5 Carboxylic Acid vs. Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores for in vivo imaging, the choice between established and emerging contrast agents is critical. This guide provides an objective comparison of Sulfo-Cy7.5 carboxylic acid and the clinically ubiquitous Indocyanine Green (ICG), supported by available experimental data to inform your selection process.

Indocyanine Green (ICG) has long been the gold standard for various in vivo imaging applications, benefiting from its approval for clinical use. However, the emergence of alternative cyanine (B1664457) dyes, such as this compound, warrants a detailed evaluation of their comparative performance characteristics. This guide delves into the spectral properties, stability, and other key parameters of both dyes to provide a clear, data-driven comparison.

At a Glance: Key Performance Metrics

To facilitate a rapid and direct comparison, the following table summarizes the essential quantitative data for this compound and ICG.

PropertyThis compoundIndocyanine Green (ICG)
Maximum Absorption (λmax) ~778 nm[1]~780 nm in blood/plasma[2]
Maximum Emission (λem) ~797 nm[1]~820 nm in blood/plasma[2]
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹[1]~150,000 - 223,000 M⁻¹cm⁻¹ in blood/plasma[3]
Quantum Yield (Φ) Higher than ICG due to rigid structure[1][4][5]Low, dependent on solvent and binding to plasma proteins[3]
In Vivo Stability Generally high photostability[6]Prone to degradation and aggregation in aqueous solutions[7]
Key Structural Difference Contains a rigid trimethine linker[1][4][5]Flexible polymethine chain
Solubility Good in water, DMF, and DMSO[1]Soluble in water[8]
Clearance Expected to have altered pharmacokinetics due to sulfonation[9][10]Rapidly cleared by the liver with a short plasma half-life[2][3][11]

Delving Deeper: A Comparative Analysis

Spectral Properties: Both this compound and ICG operate within the near-infrared (NIR) window (700-900 nm), a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. Their absorption and emission maxima are very similar, making them compatible with most NIR imaging systems.

Fluorescence Quantum Yield and Stability: A key differentiator is the quantum yield. This compound is reported to have a higher fluorescence quantum yield due to a rigid trimethine linker in its structure, which reduces non-radiative decay pathways.[1][4][5] This translates to a brighter signal in vivo. In contrast, ICG's flexible structure makes it more susceptible to conformational changes that quench fluorescence, and it is known to have low photostability and a tendency to aggregate in aqueous solutions, which can negatively impact its performance.[7]

In Vivo Behavior and Clearance: ICG is well-characterized for its rapid clearance from circulation, primarily through the liver and biliary system, with a plasma half-life in humans of 3 to 4 minutes.[2] This rapid clearance can be beneficial for applications requiring a short imaging window but can be a limitation for longitudinal studies. The addition of sulfonate groups to the cyanine dye structure, as in this compound, generally increases hydrophilicity. This modification is expected to alter the pharmacokinetic profile, potentially leading to a shift from hepatobiliary to renal clearance and a longer circulation time compared to ICG.[9][10]

Experimental Protocols: A Guide for In Vivo Imaging

The successful application of these dyes in in vivo imaging hinges on optimized experimental protocols. Below are generalized workflows and specific considerations for each dye.

General In Vivo Fluorescence Imaging Workflow

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep_dye Prepare Dye Solution injection Administer Dye (e.g., intravenous injection) prep_dye->injection prep_animal Prepare Animal Model (e.g., tumor xenograft) baseline Acquire Baseline (pre-injection image) prep_animal->baseline baseline->injection post_injection Acquire Post-Injection Images (at various time points) injection->post_injection roi Define Regions of Interest (ROIs) (e.g., tumor, background) post_injection->roi quantify Quantify Fluorescence Signal roi->quantify sbr Calculate Signal-to-Background Ratio quantify->sbr

Caption: A generalized workflow for in vivo fluorescence imaging experiments.

This compound Protocol Considerations
  • Vehicle: Due to its good water solubility, this compound can be dissolved in phosphate-buffered saline (PBS) or other aqueous buffers for injection.[1]

  • Dosage: While specific dosage may need optimization, a starting point for cyanine dyes is typically in the range of 1-2 nmol per mouse.[12]

  • Imaging Parameters: Use an excitation filter around 770 nm and an emission filter around 800 nm.[13]

ICG Protocol Considerations
  • Vehicle: ICG is typically dissolved in sterile water for injection.

  • Dosage: For tracking vascular changes, doses of 0.1 to 1 mg/kg have been used in mice.[2] For tumor imaging, higher doses and longer observation times may be necessary.

  • Imaging Parameters: Use an excitation filter around 780 nm and an emission filter around 830 nm.[2]

Conceptual Comparison of Dye Properties

G scy_structure Rigid Trimethine Linker scy_props Higher Quantum Yield Increased Photostability scy_structure->scy_props icg_props Lower Quantum Yield Prone to Aggregation scy_biodist Sulfonated Potentially Longer Circulation Likely Renal Clearance icg_biodist Non-sulfonated Rapid Blood Clearance Hepatobiliary Excretion icg_structure Flexible Polymethine Chain icg_structure->icg_props

Caption: Key structural and functional differences between Sulfo-Cy7.5 and ICG.

Conclusion

This compound presents a compelling alternative to ICG for in vivo imaging, primarily due to its enhanced fluorescence quantum yield and photostability, which can lead to improved signal-to-background ratios. While ICG remains a valuable tool with extensive clinical validation, researchers seeking higher sensitivity and potentially longer imaging windows may find Sulfo-Cy7.5 to be a superior choice for preclinical studies. The choice between these two dyes will ultimately depend on the specific requirements of the experimental design, including the desired imaging duration and the biological target of interest. As with any imaging agent, careful optimization of the experimental protocol is crucial for obtaining reliable and reproducible results.

References

A Head-to-Head Comparison of Near-Infrared Dyes: Sulfo-Cy7.5 vs. Alexa Fluor 790

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. For deep-tissue and in vivo imaging, near-infrared (NIR) fluorescent dyes are indispensable due to their ability to penetrate biological tissues with minimal autofluorescence. Among the plethora of available options, Sulfo-Cy7.5 and Alexa Fluor 790 have emerged as popular choices for labeling biomolecules. This guide provides an objective comparison of their photostability, a critical performance metric for quantitative and long-term imaging studies.

Executive Summary

Spectral and Photophysical Properties

A summary of the key spectral and photophysical properties of Sulfo-Cy7.5 and Alexa Fluor 790 is presented in the table below. Brightness of a fluorophore is a function of both its molar extinction coefficient and its fluorescence quantum yield.

PropertySulfo-Cy7.5Alexa Fluor 790
Excitation Maximum (nm) ~778 - 788~782 - 784
Emission Maximum (nm) ~797 - 808~805 - 814
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~222,000~260,000 - 270,000
Fluorescence Quantum Yield 0.21[4]Not explicitly stated
Solubility High water solubilityHigh water solubility

Photostability Comparison

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a crucial characteristic for fluorescence microscopy, particularly for time-lapse imaging and quantitative studies. While direct comparative data for Sulfo-Cy7.5 and Alexa Fluor 790 is limited, the general trend observed across the Alexa Fluor and cyanine (B1664457) dye families indicates that Alexa Fluor dyes are significantly more resistant to photobleaching.[1][2][3]

For instance, studies comparing Alexa Fluor 647 to Cy5, both spectrally similar to the dyes , have shown that Alexa Fluor 647 is considerably more photostable.[1] This enhanced photostability allows for longer exposure times and more robust image acquisition without significant signal loss. Manufacturers of Alexa Fluor dyes consistently highlight their superior photostability as a key advantage.[5][6]

Sulfo-Cy7.5 is described as having high photostability, and its rigidized trimethylene chain is noted to improve its quantum yield compared to the structurally similar Indocyanine Green (ICG).[7][8][9][10] However, without a direct, side-by-side quantitative comparison under identical experimental conditions, it is challenging to definitively rank its photostability against Alexa Fluor 790.

Experimental Protocol: Measuring Photostability

A standardized method for quantifying the photostability of fluorescent dyes involves continuous illumination of the fluorophore and measuring the decay of its fluorescence intensity over time. This allows for the determination of key metrics such as the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) or the photobleaching quantum yield (the efficiency of the photodegradation process).

A typical experimental workflow includes the following steps:

  • Sample Preparation: Solutions of the fluorescent dyes (e.g., Sulfo-Cy7.5 and Alexa Fluor 790) are prepared at identical concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS). The solutions are then placed in a sample holder with a defined path length, such as a cuvette or a microplate well.

  • Microscope Setup: A fluorescence microscope equipped with a laser or lamp excitation source corresponding to the excitation maximum of the dyes is used. An appropriate filter set is chosen to isolate the emission signal. The detector sensitivity and exposure time are set to ensure a strong initial signal without saturation.

  • Continuous Illumination and Image Acquisition: The samples are continuously illuminated with the excitation light at a constant power density. A series of images is acquired at regular time intervals (e.g., every 5 or 10 seconds) for a defined duration.

  • Data Analysis: The fluorescence intensity of a region of interest (ROI) within the sample is measured for each image in the time series. The intensity values are then normalized to the initial intensity and plotted against time. The resulting photobleaching curve can be fitted to an exponential decay model to calculate the photobleaching half-life.

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dye1 Prepare Sulfo-Cy7.5 Solution load_sample Load Samples into Holder prep_dye1->load_sample prep_dye2 Prepare Alexa Fluor 790 Solution prep_dye2->load_sample setup_microscope Configure Fluorescence Microscope load_sample->setup_microscope Place sample on microscope set_excitation Set Excitation Wavelength and Power setup_microscope->set_excitation set_detection Set Emission Filter and Detector Settings set_excitation->set_detection start_illumination Start Continuous Illumination set_detection->start_illumination acquire_images Acquire Time-Lapse Image Series start_illumination->acquire_images measure_intensity Measure Fluorescence Intensity in ROIs acquire_images->measure_intensity normalize_data Normalize Intensity Data measure_intensity->normalize_data plot_curve Plot Photobleaching Curves normalize_data->plot_curve calculate_metrics Calculate Photostability Metrics (e.g., Half-life) plot_curve->calculate_metrics

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Conclusion

For researchers and drug development professionals, the choice between Sulfo-Cy7.5 and Alexa Fluor 790 for near-infrared fluorescence imaging will depend on a balance of performance, cost, and the specific demands of the experiment. While both are high-quality dyes, the general evidence points towards the Alexa Fluor family, and by extension Alexa Fluor 790, offering superior photostability. This makes it a potentially more robust choice for demanding applications that require long-term imaging or precise quantitative analysis. However, without direct comparative studies, it is recommended that for critical applications, researchers perform their own in-house comparison under their specific experimental conditions to make the most informed decision.

References

A Comparative Guide to the Quantum Yield of Common Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the development of imaging agents and other fluorescence-based assays. A key performance metric for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted light. A higher quantum yield directly translates to a brighter fluorescent signal, enabling more sensitive detection and improved image quality.

This guide provides an objective comparison of the quantum yields of several commonly used NIR dyes, supported by experimental data. We will delve into the specifics of Indocyanine Green (ICG), IRDye® 800CW, and Alexa Fluor™ 790, alongside other relevant dyes, to assist you in making an informed decision for your research and development needs.

Quantitative Comparison of NIR Dye Quantum Yields

For a meaningful and direct comparison, it is crucial to evaluate the quantum yields of different dyes under identical solvent conditions. Ethanol (B145695) is a common solvent used for characterizing the photophysical properties of organic dyes. The following table summarizes the quantum yields of various NIR dyes in ethanol, based on published literature.

DyeExcitation Max (λex) in nmEmission Max (λem) in nmQuantum Yield (Φf) in EthanolReference
Indocyanine Green (ICG)~780~81013.2%[1]
IRDye® 800CW~778~794Not Reported in Ethanol-
Alexa Fluor™ 790~782~804Not Reported in Ethanol-
IR-12580282713.2%[2]
IR-14081587416.7%[2]
HITCI74176828.3%[2]
Oxazine 164566814.1%[2]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

I. Principle

The relative fluorescence quantum yield (Φf) of an unknown sample (x) is calculated by comparing its integrated fluorescence intensity and absorbance with those of a standard (st) with a known quantum yield, using the following equation:

Φf,x = Φf,st * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

II. Materials and Equipment
  • Fluorometer: Capable of measuring fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • NIR Dye of Interest (Sample)

  • Reference Standard: A dye with a known quantum yield in the same solvent and with an absorption spectrum that overlaps with the sample. For the NIR region, a common standard is IR-125, which has a quantum yield of 13.2% in ethanol[2].

  • Spectroscopic Grade Ethanol

III. Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the sample and the reference standard in spectroscopic grade ethanol. The concentration should be high enough to allow for a series of dilutions.

  • Preparation of Dilutions:

    • Prepare a series of dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions.

    • For each solution, record the absorbance at the chosen excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.

  • Fluorescence Measurement:

    • Using the fluorometer, record the fluorescence emission spectrum for each diluted solution.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

    • The emission spectra should be corrected for the wavelength-dependent response of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both sets of data. The slope of the resulting line is the gradient (Grad).

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the sample using the following formula: Φf,x = Φf,st * (Gradx / Gradst) * (ηx2 / ηst2)

    • If the same solvent is used for both the sample and the standard, the term (ηx2 / ηst2) becomes 1.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow cluster_analysis Data Analysis & Calculation prep_stock_sample Prepare Sample Stock Solution prep_dil_sample Prepare Sample Dilutions prep_stock_sample->prep_dil_sample prep_stock_std Prepare Standard Stock Solution prep_dil_std Prepare Standard Dilutions prep_stock_std->prep_dil_std abs_measure Measure Absorbance (UV-Vis) prep_dil_sample->abs_measure fluo_measure Measure Fluorescence (Fluorometer) prep_dil_sample->fluo_measure prep_dil_std->abs_measure prep_dil_std->fluo_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Spectra fluo_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for relative quantum yield determination.

Signaling Pathway and Logical Relationships

The process of fluorescence is a fundamental molecular phenomenon. The following diagram illustrates the simplified Jablonski diagram, which depicts the electronic states of a molecule and the transitions that occur during absorption and fluorescence.

jablonski_diagram cluster_excitation Excitation cluster_emission Emission cluster_nonradiative Non-Radiative Decay S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 hν (Absorption) S1->S0 hν' (Fluorescence) S1->S0 Internal Conversion S1->S1 Vibrational Relaxation abs Absorption fluo Fluorescence ic Internal Conversion vib Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating fluorescence.

References

Sulfo-Cy7.5 Carboxylic Acid for Western Blot Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative protein analysis, Western blotting remains an indispensable technique. The advent of near-infrared (NIR) fluorescent detection has revolutionized this methodology, offering significant advantages over traditional chemiluminescent and colorimetric approaches. NIR dyes provide a wider linear dynamic range, higher signal-to-noise ratios, and the capability for multiplexing, enabling the simultaneous detection of multiple proteins. This guide provides an objective comparison of Sulfo-Cy7.5 carboxylic acid with other popular NIR dyes for Western blot validation, supported by experimental protocols and data to aid researchers in making informed decisions for their specific applications.

Performance Comparison of NIR Dyes

This compound is a water-soluble, near-infrared fluorescent dye that has gained traction for its favorable spectral properties and high quantum yield.[1] To provide a clear comparison, the following table summarizes the key characteristics of this compound alongside other commonly used NIR dyes for Western blotting. While direct head-to-head quantitative data in a single Western blot experiment is limited in publicly available literature, this table synthesizes information from various sources to offer a comparative overview.[2]

PropertyThis compoundIRDye® 800CWAlexa Fluor™ 750Cy7
Excitation Maximum (λex) ~778 nm~774-783 nm[2]~749 nm~750 nm[2]
Emission Maximum (λem) ~797 nm~792-802 nm[2]~775 nm~764-773 nm[2]
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹[2]~240,000 M⁻¹cm⁻¹~199,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) High (structure optimized for high quantum yield)[1]~0.08-0.12[2]Not specified~0.3[2]
Reactive Group Carboxylic AcidNHS Ester[2]NHS EsterNHS Ester[2]
Reactivity Primary amines (after activation)Primary amines[2]Primary aminesPrimary amines[2]
Solubility High water solubility[1]High water solubility[2]Not specifiedLower water solubility[2]
Photostability GoodExcellent[2]Excellent[3][4]Lower than other cyanine (B1664457) dyes[2]
Signal-to-Noise Ratio High (expected due to NIR emission)High[2]High[3][4]Good[2]
Linear Dynamic Range Wide (characteristic of NIR dyes)Wide[5]WideWide

Note: The performance of fluorescent dyes can be application-specific and influenced by factors such as the antibody, buffer conditions, and imaging instrumentation.

Experimental Protocols

Antibody Conjugation with this compound (EDC/Sulfo-NHS Chemistry)

This protocol describes the covalent conjugation of this compound to a primary or secondary antibody via the formation of a stable amide bond. This method utilizes a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to activate the carboxylic acid group of the dye.[6][7]

Materials:

  • This compound

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dialyze the antibody against the Activation Buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Activation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.

    • Dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL each.

    • In a microcentrifuge tube, combine 10 µL of the Sulfo-Cy7.5 stock solution with 100 µL of the EDC/Sulfo-NHS mixture.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy7.5 dye mixture to the prepared antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring or rotation.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

    • Purify the conjugated antibody from excess dye and byproducts using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 778 nm (for Sulfo-Cy7.5).

Western Blot Protocol using Sulfo-Cy7.5-Conjugated Secondary Antibody

This protocol outlines the steps for performing a fluorescent Western blot using a secondary antibody conjugated with Sulfo-Cy7.5.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary antibody (specific to the protein of interest)

  • Sulfo-Cy7.5-conjugated secondary antibody

  • Wash Buffer: TBST

  • NIR fluorescent imaging system

Procedure:

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy7.5-conjugated secondary antibody in Blocking Buffer. Protect the antibody solution from light. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with Wash Buffer. A final wash with TBS (without Tween-20) can be performed to reduce background.

  • Imaging: Image the blot using a NIR fluorescent imaging system with an appropriate excitation source (e.g., ~780 nm laser) and emission filter (e.g., ~800 nm).

  • Data Analysis: Quantify the band intensities using appropriate image analysis software. The signal intensity is directly proportional to the amount of target protein.[8]

Visualizing Cellular Processes: Signaling Pathways and Experimental Workflows

To better illustrate the application of Sulfo-Cy7.5 in Western blot validation, the following diagrams, created using the DOT language, depict a common signaling pathway and the experimental workflow.

EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Growth mTOR->CellSurvival Promotes start Sample Preparation sds_page SDS-PAGE start->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Ab Incubation blocking->primary_ab secondary_ab Sulfo-Cy7.5 Secondary Ab primary_ab->secondary_ab imaging NIR Imaging secondary_ab->imaging analysis Data Analysis imaging->analysis

References

A Comparative Guide to Sulfo-Cy7.5 Carboxylic Acid for Bioconjugation in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescent dyes, selecting the appropriate label for biomolecules is a critical step that influences experimental outcomes. This guide provides a detailed comparison of Sulfo-Cy7.5 carboxylic acid with two other common NIR dyes, Indocyanine Green (ICG) and IRDye® 800CW, focusing on their application in bioconjugation for imaging and other fluorescence-based assays.

Performance Characteristics

The choice of a NIR dye is often dictated by its photophysical properties, stability, and performance in specific applications. Sulfo-Cy7.5 is a water-soluble cyanine (B1664457) dye known for its high quantum yield and is spectrally similar to ICG.[1][2] IRDye® 800CW is another popular alternative, recognized for its high sensitivity and low background fluorescence, making it well-suited for quantitative applications.[3]

PropertySulfo-Cy7.5IRDye® 800CWIndocyanine Green (ICG)
Excitation Max (nm) ~750-788~774-778~760-800
Emission Max (nm) ~770-808~789-794~810-830
Molecular Weight Varies (e.g., ~1100 g/mol for NHS ester)~1166 g/mol (NHS ester)~775 g/mol
Quantum Yield HighHighLow, variable
Photostability ModerateHighLow
Water Solubility High (sulfonated)HighLow, requires solubilizing agents
Primary Applications In vivo imaging, flow cytometry, microscopyWestern blotting, in vivo imaging, microscopyClinical imaging, angiography

Experimental Comparison: Antibody Conjugation

To provide a practical comparison, this section outlines a general experimental workflow for conjugating these dyes to a monoclonal antibody (mAb), followed by purification and characterization.

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange (amine-free buffer) mAb->buffer_exchange reaction Conjugation Reaction (pH 8.3-8.5) buffer_exchange->reaction dye_prep Dye Preparation (in DMSO) dye_prep->reaction purification Size Exclusion Chromatography reaction->purification dol_determination DOL Determination (Spectrophotometry) purification->dol_determination functional_assay Functional Assay (e.g., ELISA) dol_determination->functional_assay signaling_pathway cluster_binding Antigen Recognition cluster_detection Signal Detection Antigen Target Antigen Antibody Dye-Labeled Antibody Antibody->Antigen Specific Binding Emission NIR Fluorescence Emission Antibody->Emission Signal Generation Excitation Excitation Light Excitation->Antibody Excites Dye

References

A Comparative Guide to the Cross-Reactivity of Sulfo-Cy7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfo-Cy7.5 labeled antibodies with alternative near-infrared (NIR) dyes, focusing on the critical aspect of cross-reactivity. Understanding and minimizing non-specific binding is paramount for generating accurate and reproducible data in immunoassays. This document outlines the performance characteristics of Sulfo-Cy7.5 and its alternatives, provides detailed experimental protocols for in-house validation of cross-reactivity, and includes visualizations to clarify experimental workflows and conceptual principles.

Performance Comparison of NIR Fluorophores

While direct head-to-head quantitative data on the cross-reactivity of Sulfo-Cy7.5 labeled antibodies is limited in publicly available literature, a comparative analysis can be drawn from the known properties of cyanine (B1664457) dyes and their alternatives. Cyanine dyes, including the Sulfo-Cy7.5, are known for their brightness and photostability. However, their hydrophobicity can sometimes contribute to non-specific binding.

Table 1: Comparison of Sulfo-Cy7.5 with Alternative NIR Dyes

FeatureSulfo-Cy7.5IRDye 800CWAlexa Fluor 790
Excitation Max (nm) ~785~774~784
Emission Max (nm) ~808~794~814
Molecular Weight Data not available~1166 g/mol Data not available
Brightness HighHighHigh
Photostability GoodExcellentExcellent
Solubility Good (sulfonated)High (sulfonated)High (sulfonated)
Reported Cross-Reactivity/Non-Specific Binding Potential for higher non-specific binding due to lipophilicity of the cyanine core.[1]Low non-specific binding reported.[2]Generally low non-specific binding.
Quantitative Cross-Reactivity Data (vs. other species IgG) Data not availableLowLow

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of your Sulfo-Cy7.5 labeled antibodies, it is crucial to perform in-house validation. The following are detailed protocols for two common methods to assess cross-reactivity.

Dot Blot Assay for Cross-Reactivity Screening

This method provides a rapid and straightforward qualitative or semi-quantitative assessment of an antibody's binding to a panel of immunoglobulins from different species.

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST))

  • Purified Immunoglobulins (IgGs) from various species (e.g., human, mouse, rat, rabbit, goat)

  • Sulfo-Cy7.5 labeled antibody to be tested

  • Fluorescence imaging system

Protocol:

  • Antigen Immobilization:

    • On a nitrocellulose or PVDF membrane, spot 1-2 µL of each purified IgG (at a concentration of 1 mg/mL) from different species.

    • Allow the spots to dry completely at room temperature.

  • Blocking:

    • Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Antibody Incubation:

    • Dilute the Sulfo-Cy7.5 labeled antibody in the Blocking Buffer to its recommended working concentration.

    • Incubate the membrane with the diluted labeled antibody for 1 hour at room temperature with gentle agitation. Protect from light.

  • Washing:

    • Wash the membrane three times for 5 minutes each with PBST to remove any unbound antibody.

  • Detection:

    • Allow the membrane to air-dry in the dark.

    • Visualize the fluorescent signal using a near-infrared imaging system with appropriate excitation and emission filters for Sulfo-Cy7.5.

  • Analysis:

    • Compare the signal intensity of the spots corresponding to the target species' IgG with the signal from the non-target species' IgGs. A strong signal on non-target IgGs is indicative of cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Analysis

ELISA provides a more quantitative measure of antibody cross-reactivity.

Materials:

  • 96-well high-binding ELISA plates

  • Carbonate-bicarbonate coating buffer (pH 9.6)

  • Purified IgGs from various species

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (PBST)

  • Sulfo-Cy7.5 labeled antibody

  • Fluorescence plate reader

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of each purified IgG (at 10 µg/mL in coating buffer) from different species.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of serial dilutions of the Sulfo-Cy7.5 labeled antibody (in Blocking Buffer) to the wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Read the fluorescence intensity in each well using a fluorescence plate reader with excitation and emission settings appropriate for Sulfo-Cy7.5.

  • Data Analysis:

    • Plot the fluorescence signal against the concentration of the labeled antibody for each IgG. The percentage of cross-reactivity can be calculated at a specific antibody concentration within the linear range of the assay using the following formula: (Signal of non-target IgG / Signal of target IgG) x 100%

Visualizing Experimental Workflow and Concepts

To further clarify the experimental process and the underlying principles of antibody binding and cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Assay Steps cluster_analysis Analysis spot_igg Spot IgGs from various species dry_membrane Air dry membrane spot_igg->dry_membrane block Block non-specific sites dry_membrane->block incubate Incubate with Sulfo-Cy7.5 labeled antibody block->incubate wash Wash unbound antibody incubate->wash image Image fluorescence wash->image analyze Analyze signal intensity image->analyze

Dot Blot experimental workflow for assessing antibody cross-reactivity.

antibody_binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding (Cross-Reactivity) Ab Labeled Antibody Ag_target Target Antigen Ab->Ag_target High Affinity Ab2 Labeled Antibody Ag_nontarget Non-Target Antigen Ab2->Ag_nontarget Low Affinity Ag_other Other Protein Ab2->Ag_other Non-specific Adsorption

Conceptual diagram of specific antibody-antigen binding versus non-specific cross-reactivity.

Conclusion

While Sulfo-Cy7.5 is a powerful fluorophore for near-infrared detection, its potential for non-specific binding warrants careful consideration and validation. For applications requiring the highest degree of specificity, alternatives such as IRDye 800CW and Alexa Fluor 790 may offer superior performance with lower background signal. It is strongly recommended that researchers perform in-house cross-reactivity testing using the protocols provided to ensure the validity and reliability of their experimental results. The choice of fluorophore should be guided by a balance of brightness, photostability, and, most critically, specificity for the target of interest.

References

A Comparative Guide to Sulfo-Cy7.5 and Other Near-Infrared (NIR) Imaging Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, an objective comparison of available imaging agents is essential for making informed decisions. This guide provides a detailed comparison of Sulfo-Cy7.5 with other commonly used NIR imaging agents, namely Indocyanine Green (ICG) and IRDye® 800CW, supported by experimental data and protocols.

Quantitative Comparison of NIR Imaging Agents

The performance of a NIR imaging agent is dictated by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. Higher values for both parameters are generally desirable for brighter fluorescent probes.

PropertySulfo-Cy7.5IRDye® 800CWIndocyanine Green (ICG)
Excitation Maximum (λex) ~778-788 nm[1]~774 nm~780 nm
Emission Maximum (λem) ~797-808 nm[1]~789 nm~820 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~222,000~240,000[2]~150,000 - 250,000
Quantum Yield (Φ) ~0.21[3]~0.08-0.12[4][5]~0.009 (in water)[6], ~0.086 (in TCB)[7]
Key Features High water solubility, high photostability, and a higher quantum yield compared to ICG.[1][3]High water solubility, excellent photostability, and well-established for quantitative western blotting and in vivo imaging.[8]Clinically approved for various applications, but has lower photostability and quantum yield compared to newer dyes.[4][9]

Note: The exact spectral characteristics can vary depending on the solvent environment and conjugation to biomolecules.

In Vivo Imaging Performance

The utility of a NIR dye for in vivo imaging is not solely determined by its photophysical properties but also by its behavior in a biological environment. Factors such as solubility, stability, and clearance profile play a crucial role.

  • Sulfo-Cy7.5: Its high water solubility, imparted by sulfonate groups, prevents aggregation and ensures good biocompatibility.[1] It is known for its bright fluorescence and high photostability, making it suitable for long-term imaging studies.[1] The structural modifications in Sulfo-Cy7.5, when compared to ICG, lead to an enhanced quantum yield.[3]

  • IRDye® 800CW: This dye is widely recognized for its excellent performance in in vivo imaging. It exhibits high water solubility and is highly photostable, allowing for reproducible and quantitative imaging.[8] Studies have shown its utility in various applications, including sentinel lymph node mapping and targeted tumor imaging.[7][10]

  • Indocyanine Green (ICG): As a clinically approved dye, ICG has been extensively used in humans for various diagnostic procedures.[4] However, it is known to have limitations, including lower photostability and a tendency to aggregate in aqueous solutions, which can affect its fluorescence output.[9]

Experimental Protocols

A common application of these NIR dyes is the labeling of antibodies and other proteins for targeted imaging. The following is a generalized protocol for the conjugation of an NHS ester-functionalized NIR dye to an antibody.

Protocol: Antibody Conjugation with Sulfo-Cy7.5 NHS Ester

Materials:

  • Antibody of interest in a buffer free of primary amines (e.g., PBS).

  • Sulfo-Cy7.5 NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (pH 8.5-9.5).

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate.

  • Dye Preparation:

    • Dissolve the Sulfo-Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the dissolved dye solution to the antibody solution while gently vortexing. A common starting point for the molar ratio of dye to antibody is 10:1 to 20:1.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle mixing.

  • Purification:

    • Remove the unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~778 nm for Sulfo-Cy7.5).

Visualizing Key Processes

To better understand the experimental workflow and the chemical nature of these imaging agents, the following diagrams are provided.

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging Antibody Antibody Conjugation Conjugation Antibody->Conjugation NIR_Dye Sulfo-Cy7.5 NHS Ester NIR_Dye->Conjugation Purification Purification Conjugation->Purification Labeled_Probe Labeled Probe Purification->Labeled_Probe Injection Systemic Injection Labeled_Probe->Injection Imaging NIR Fluorescence Imaging Injection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: A typical workflow for in vivo NIR fluorescence imaging.

sulfo_cy7_5_structure cluster_core Cyanine Core Structure cluster_mods Functional Groups Indole1 Indolenine Polymethine Polymethine Chain Indole1->Polymethine Sulfonate1 Sulfonate Group (-SO3-) Indole1->Sulfonate1 Linker Linker Arm with Reactive Group (e.g., NHS Ester) Indole1->Linker Indole2 Indolenine Sulfonate2 Sulfonate Group (-SO3-) Indole2->Sulfonate2 Polymethine->Indole2

Caption: Generalized chemical structure of Sulfo-Cy7.5.

References

Performance of Sulfo-Cy7.5 in Biological Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Sulfo-Cy7.5 with other near-infrared (NIR) fluorescent dyes for use in biological imaging. Designed for researchers, scientists, and drug development professionals, this document details the performance of Sulfo-Cy7.5 in various biological models, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and execution.

Introduction to Sulfo-Cy7.5 for In Vivo Imaging

Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye that is widely utilized for in vivo imaging applications.[1][2] Its spectral properties, with an excitation maximum around 788 nm and an emission maximum around 808 nm, fall within the NIR-II window (700-900 nm).[1] This spectral range is highly advantageous for imaging in living organisms as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light compared to fluorophores in the visible spectrum.[3][4] Sulfo-Cy7.5 is an analog of Indocyanine Green (ICG), a clinically approved dye, but it features modifications that can result in a higher quantum yield.[5] The presence of sulfonate groups enhances its water solubility, which is a beneficial characteristic for biological applications.[6]

Comparison of Photophysical Properties

The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for Sulfo-Cy7.5 and other commonly used NIR dyes.

Dye Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (cm⁻¹M⁻¹) Quantum Yield
Sulfo-Cy7.5 ~788~808~250,000~0.30
Indocyanine Green (ICG) ~785 (in methanol)~835 (in biological matrices)N/ALower than Cy7
IRDye 800CW ~774~789N/AN/A
Alexa Fluor 750 ~749~775~290,000N/A

Performance in Biological Models

The choice of fluorophore can significantly impact the biodistribution, clearance, and target specificity of a labeled conjugate in vivo.[8] While Sulfo-Cy7.5 offers bright fluorescence and high water solubility, its performance relative to other dyes can be application-dependent.[1]

For instance, in a study comparing five different NIR fluorophores conjugated to folate for ovarian cancer imaging, the choice of dye had a significant impact on tumor contrast and biodistribution.[8] While some conjugates showed efficient renal clearance, others exhibited hepatobiliary excretion with low tumor accumulation.[8] Another study noted that a Sulfo-Cy7 conjugate showed higher lipophilicity and retention in organs compared to Sulfo-Cy5 and IRDye800CW conjugates in a pretargeting application.[9]

In antibody labeling, the dye and the degree of labeling can affect the pharmacokinetics of the antibody.[10][11] It has been observed that for some applications, IRDye 800CW may be more suitable for short-term biodistribution studies than dyes in the 680 nm region due to lower tissue autofluorescence in the 800 nm range.[10][11]

The following table summarizes comparative performance data from preclinical studies.

Biological Model Target Conjugate Alternative Dye Conjugate Key Performance Finding Reference
Ovarian Cancer XenograftFolate ReceptorFolate-Cy7 derivativeFolate-IRDye 800CW, Folate-ICGFluorophore choice significantly impacts biodistribution and tumor contrast.[8]
Pretargeting with Hybrid Imaging AgentsTCO-modified targetsFSC-PEG-Tz-SulfoCy7FSC-PEG-Tz-IRDye800CWSulfo-Cy7 conjugate showed higher lipophilicity and organ retention.[9]
Antibody BiodistributionN/ABevacizumab-AF680Bevacizumab-IRDye 800CWIRDye 800CW was more suitable for short-term biodistribution due to lower background autofluorescence.[10][11]

Experimental Protocols

General Protocol for In Vivo Imaging with a Sulfo-Cy7.5 Labeled Antibody

This protocol outlines a typical workflow for in vivo imaging in a tumor-bearing mouse model using an antibody conjugated to Sulfo-Cy7.5.

a. Antibody Conjugation:

  • Reagents: Sulfo-Cy7.5 NHS ester, antibody of interest (e.g., IgG), reaction buffer (e.g., PBS, pH 8.0-8.5), purification column (e.g., desalting column).

  • Procedure:

    • Dissolve the antibody in the reaction buffer.

    • Dissolve the Sulfo-Cy7.5 NHS ester in a small amount of anhydrous DMSO.

    • Add the dissolved dye to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • Purify the labeled antibody from the unconjugated dye using a desalting column.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of Sulfo-Cy7.5.

b. Animal Handling and Tumor Model:

  • Animals: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old.[12]

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging.

  • Diet: To reduce autofluorescence, feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[3]

c. Probe Administration and In Vivo Imaging:

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (1-2% in oxygen).[3]

  • Probe Injection: Inject the Sulfo-Cy7.5 labeled antibody intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.[3]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.[3]

    • Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).

    • Use appropriate filter sets for Sulfo-Cy7.5 (e.g., Excitation: ~745 nm, Emission: ~780-820 nm).[3]

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[3]

d. Data Analysis and Ex Vivo Biodistribution:

  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a background region (e.g., muscle) to quantify the fluorescence intensity.

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[3]

  • Ex Vivo Analysis:

    • After the final imaging session, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.[3]

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[3]

    • Image the dissected organs ex vivo using the same imaging system settings to confirm the in vivo findings and determine the biodistribution of the probe.

Visualizations

The following diagrams illustrate key workflows and concepts in fluorescence imaging using Sulfo-Cy7.5.

G cluster_prep Probe Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Antibody Targeting Ligand (e.g., Antibody) Conjugation Conjugation Reaction Antibody->Conjugation Dye Sulfo-Cy7.5 NHS Ester Dye->Conjugation Purification Purification Conjugation->Purification QC Quality Control (DOL Measurement) Purification->QC Injection Probe Administration (i.v. injection) QC->Injection Animal_Model Tumor-Bearing Animal Model Animal_Model->Injection Imaging In Vivo NIR Fluorescence Imaging Injection->Imaging Image_Analysis Image Analysis (ROI, TBR) Imaging->Image_Analysis Ex_Vivo Ex Vivo Organ Imaging Imaging->Ex_Vivo Biodistribution Biodistribution Analysis Ex_Vivo->Biodistribution

Caption: Workflow for an in vivo imaging experiment.

G cluster_probe Imaging Probe cluster_cell Target Cell cluster_detection Detection Antibody Antibody Dye Sulfo-Cy7.5 Antibody->Dye conjugated to Receptor Receptor Antibody->Receptor Binds to Emission NIR Emission (~808 nm) Dye->Emission Cell Cancer Cell Excitation Excitation Light (~788 nm) Excitation->Dye

Caption: Principle of targeted fluorescence imaging.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy7.5 Carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Sulfo-Cy7.5 carboxylic acid, a near-infrared fluorescent dye commonly used in biomedical research.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Understanding the Compound: Safety and Handling

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][5]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place, and protect it from light.[2][3]

II. Disposal Workflow

The proper disposal of this compound involves a systematic process of collection, labeling, and transfer to an approved waste disposal facility. The following workflow diagram illustrates the key steps:

cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling and Storage cluster_3 Step 4: Final Disposal A Identify Sulfo-Cy7.5 waste: - Unused solid reagent - Contaminated solutions - Contaminated labware B Use a designated, leak-proof 'Cyanine Dye Waste' container A->B Segregate E Clearly label the container: 'Hazardous Waste - Cyanine (B1664457) Dye' 'this compound' List all components and concentrations B->E Collect C For solutions, use a sealed, shatter-proof bottle C->E D For solids and contaminated labware, use a sealed, puncture-resistant container D->E F Store in a designated secondary containment area away from incompatible materials E->F Label & Store G Arrange for pickup by your institution's Environmental Health and Safety (EHS) department F->G Schedule Pickup H EHS will transport the waste to an approved chemical waste disposal facility G->H Transport

Figure 1. A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound waste.

III. Detailed Disposal Procedures

1. Waste Identification and Segregation:

Properly identify all waste streams containing this compound. This includes:

  • Expired or unused solid dye.

  • Aqueous solutions containing the dye.

  • Contaminated consumables such as pipette tips, tubes, and gloves.

2. Waste Collection:

  • Solid Waste: Collect unused or expired solid this compound and heavily contaminated items (e.g., weighing boats, paper) in a designated, sealed, and puncture-resistant container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and shatter-proof waste bottle. Do not mix with other chemical waste unless permitted by your institution's EHS guidelines.

  • Contaminated Labware: Disposable labware with minimal residual contamination (e.g., rinsed pipette tips, tubes) should also be collected in the designated solid waste container.

3. Labeling and Storage:

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume. Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be under the control of the laboratory personnel, away from drains, and in secondary containment to prevent spills.

4. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Professional Disposal: The collected waste must be disposed of through a licensed and approved waste disposal contractor.[4][5] Do not dispose of this compound down the drain or in regular trash.[3]

IV. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key information based on related compounds.

PropertyInformationSource
Chemical Name This compoundN/A
Appearance Solid[3]
Solubility Good in water, DMF, DMSO[2]
Storage Temperature -20°C in the dark[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[4][5]

V. Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material in a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

  • Skin Contact: Wash the affected area with plenty of soap and water.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety and disposal protocols and the manufacturer's most recent Safety Data Sheet.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.